2-(2-Thienyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKTAFPRRIFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186842 | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3319-99-1 | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-thienyl)pyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Thienyl)pyridine
CAS Number: 3319-99-1
This technical guide provides a comprehensive overview of 2-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in research and development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development and materials science.
Core Properties and Identifiers
This compound, also known as 2-(2-Pyridyl)thiophene, is a bicyclic aromatic compound featuring a pyridine ring substituted with a thiophene moiety.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | [1][2][3][4] |
| Molecular Weight | 161.22 - 161.23 g/mol | [1][2][4] |
| Exact Mass | 161.02992040 Da | [3] |
| Appearance | Light orange to yellow to green powder or crystal | [1][5][6] |
| Melting Point | 61-65 °C | [1][4][5] |
| Boiling Point | 140 °C at 16 mmHg | [1][4] |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.51 ± 0.10 | [4] |
| LogP (Estimated) | 2.702 | [4] |
| Solubility | Soluble in Methanol.[4] 1.9 µg/mL at pH 7.4.[3] | [3][4] |
| Storage | Room temperature, in a dark, dry, and sealed place.[4] Recommended storage at 2-8 °C.[1] | [1][4] |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with this compound.
| Identifier Type | Value | Reference |
| CAS Number | 3319-99-1 | [1][2][3][4][5] |
| IUPAC Name | 2-thiophen-2-ylpyridine | [3] |
| Synonyms | 2-(2-Pyridyl)thiophene, 2-Thien-2-ylpyridine | [1][4][5] |
| InChI | InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | [3][4] |
| InChIKey | QLPKTAFPRRIFQX-UHFFFAOYSA-N | [2][3][4] |
| SMILES | C1=CC=NC(=C1)C2=CC=CS2 | [3][4] |
| EC Number | 222-022-1 | [3] |
| PubChem CID | 76832 | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The compound exhibits characteristic signals in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data are fundamental for structural elucidation.
| ¹H NMR (CDCl₃, 399.65 MHz) | ¹³C NMR | |
| Shift (ppm) | Assignment | Reference |
| 8.559 | Pyridine-H | [7] |
| 7.65 | Pyridine-H | [7] |
| 7.64 | Pyridine-H | [7] |
| 7.565 | Thiophene-H | [7] |
| 7.382 | Thiophene-H | [7] |
| 7.12 | Pyridine-H | [7] |
| 7.098 | Thiophene-H | [7] |
| Note: Spectral data for ¹³C NMR is available but specific shift assignments were not found in the search results.[3][8] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Technique | Key m/z values | Reference |
| GC-MS | 161, 160, 117, 111 | [3] |
| Predicted CCS ([M+H]⁺) | 129.8 Ų (m/z 162.03720) | [9] |
| Predicted CCS ([M+Na]⁺) | 139.7 Ų (m/z 184.01914) | [9] |
Other Spectroscopic Data
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also available for this compound.[8] The free ligand displays absorption bands in the UV region.[2] Upon complexation with metals, new absorption bands, often characteristic of metal-to-ligand charge transfer (MLCT), can appear in the visible region.[2]
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prevalent.
Synthetic Routes
-
Suzuki-Miyaura Coupling : This is a versatile method involving the palladium-catalyzed reaction of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.[2] For instance, coupling 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base yields the target compound.
-
Stille Coupling : This reaction provides an alternative route by coupling an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine.[2]
-
Direct Synthesis : These methods often involve the condensation of pre-functionalized pyridine and thiophene precursors.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles with boronic acids.[2]
Reaction: 2-Bromopyridine + Thiophene-2-boronic acid → this compound
Materials:
-
2-Bromopyridine
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Silica gel
Equipment:
-
Oven-dried resealable Schlenk tube with a Teflon screw valve
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add 2-bromopyridine (1.0 equiv), thiophene-2-boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv, 10 mol%), and Na₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Replace the septum with the Teflon screw valve and seal the tube. Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of silica gel, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
Applications and Research Interest
This compound is a versatile compound with applications spanning several scientific disciplines.
Pharmaceutical and Drug Development
-
Building Block : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its structure is a key component for potential drug candidates, including those with anti-tumor properties.
-
Neurological Disorders : The compound is particularly utilized in developing drugs that target neurological disorders, owing to its capacity to interact with specific receptors.[1]
-
Anti-inflammatory Activity : A copper(II) complex of this compound, [Cu(pyth)₂Cl₂], has been evaluated for its anti-inflammatory activity.[2] Molecular docking studies suggest this complex can effectively bind to the cyclooxygenase-2 (COX-2) enzyme.[2]
Materials Science
-
Organic Electronics : It is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1]
-
Conductive Polymers : The compound is incorporated into the design of advanced materials like conductive polymers and organic semiconductors.[1]
Coordination Chemistry and Catalysis
-
Ligand : this compound acts as an effective ligand in coordination chemistry.[1] This facilitates the development of novel metal complexes with potential applications in catalysis.[1] The electronic properties of platinum(II) complexes are influenced by the thienylpyridine ligand, affecting their radiative lifetimes.[2]
Agrochemicals
The compound is used in the formulation of agrochemicals, such as pesticides and herbicides, to enhance the efficacy of active ingredients for crop protection.[1]
Safety and Handling
This compound is classified as an irritant.[2][4]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
GHS Pictogram : GHS07 (Exclamation mark).[4]
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
An In-depth Technical Guide to the Molecular Structure and Geometry of 2-(2-Thienyl)pyridine
This technical guide provides a comprehensive overview of the molecular structure and geometry of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The information presented is based on crystallographic studies and spectroscopic data, offering a detailed understanding of the compound's three-dimensional arrangement and bonding characteristics.
Molecular Structure
This compound, with the chemical formula C₉H₇NS, consists of a pyridine ring linked to a thiophene ring at the 2-position of both heterocycles.[1][2][3][4] The molecule has a molecular weight of 161.23 g/mol .[1]
The structural arrangement of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a molecule that is nearly planar, with both the pyridine and thiophene rings maintaining their aromatic planarity.[5]
Molecular Geometry and Conformational Analysis
The geometry of this compound is characterized by the spatial relationship between the two aromatic rings. Both the thiophene and pyridine rings are individually planar.[5] However, the molecule as a whole exhibits a slight twist around the C2-C2' bond that connects the two rings. This dihedral angle between the planes of the two rings is approximately 4.48°.[5] This deviation from complete planarity is attributed to a short intramolecular contact between the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring.[5] The distance between the sulfur and nitrogen atoms (N...S) is 2.933 Å.[5]
This rotation around the C2-C2' bond results in the molecule being conformationally chiral.[5]
Bonding and Quantitative Data
The bond lengths and angles within the this compound molecule have been precisely determined from its crystal structure at 193 K.[5] The bond connecting the pyridine and thiophene rings (C2-C2') is 1.469(3) Å, which is shorter than a typical C-C single bond, suggesting a degree of conjugation and resonance between the two rings.[5]
Bond Lengths
The table below summarizes the key bond lengths within the this compound molecule.
| Bond | Length (Å) |
| C2 - C2' | 1.469 (3) |
| Pyridine Ring | |
| C2 - N1 | 1.345 (3) |
| N1 - C6 | 1.294 (4) |
| C2 - C3 | 1.385 (4) |
| C3 - C4 | 1.378 (4) |
| C4 - C5 | 1.375 (4) |
| C5 - C6 | 1.381 (4) |
| Thiophene Ring | |
| C2' - S1' | 1.708 (2) |
| S1' - C5' | 1.699 (3) |
| C2' - C3' | 1.369 (4) |
| C3' - C4' | 1.407 (4) |
| C4' - C5' | 1.360 (5) |
Data sourced from Ghosh & Simonsen (1993).[5]
Bond Angles
The key bond angles for this compound are provided in the table below.
| Angle | Value (°) |
| Inter-ring | |
| N1 - C2 - C2' | 116.8 (2) |
| C3 - C2 - C2' | 120.2 (2) |
| C2 - C2' - S1' | 111.4 (2) |
| C2 - C2' - C3' | 129.8 (2) |
| Pyridine Ring | |
| C6 - N1 - C2 | 116.3 (2) |
| N1 - C2 - C3 | 123.0 (2) |
| C2 - C3 - C4 | 118.9 (3) |
| C3 - C4 - C5 | 118.3 (3) |
| C4 - C5 - C6 | 119.9 (3) |
| N1 - C6 - C5 | 123.5 (3) |
| Thiophene Ring | |
| C5' - S1' - C2' | 92.4 (1) |
| S1' - C2' - C3' | 111.5 (2) |
| C2' - C3' - C4' | 112.5 (3) |
| C3' - C4' - C5' | 112.2 (3) |
| S1' - C5' - C4' | 111.4 (2) |
Data sourced from Ghosh & Simonsen (1993).[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.
For this compound, crystals were grown from a methanol solution.[5] The crystallographic data was collected at a temperature of 193 K.[5] The structure was solved and refined to yield the precise atomic coordinates, which were then used to calculate the bond lengths, bond angles, and other geometric parameters presented in this guide. The crystal system was determined to be orthorhombic with the space group P2₁2₁2₁.[1][5]
References
- 1. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3319-99-1 [chemicalbook.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. This compound | 3319-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. journals.iucr.org [journals.iucr.org]
2-(2-Thienyl)pyridine synthesis from simple precursors
An In-depth Technical Guide to the Synthesis of 2-(2-Thienyl)pyridine from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a prominent heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into ligands for catalysis, pharmaceuticals, and organic electronics. Its synthesis is a key step in the development of numerous functional molecules. This guide provides an in-depth technical overview of the primary synthetic routes to this compound from simple, readily available precursors. The focus is on robust and widely implemented cross-coupling methodologies, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, as well as the increasingly important Direct C-H Arylation. For each method, a detailed experimental protocol is provided, alongside quantitative data to allow for effective comparison. Visual diagrams generated using Graphviz are included to clarify reaction pathways and workflows.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to the stability of the boronic acid reagents and the generally mild reaction conditions. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2-halopyridine with thiophene-2-boronic acid or vice versa.
Experimental Protocol
The following protocol describes the synthesis of this compound from 2-bromopyridine and thiophene-2-boronic acid.[1]
-
Reagent Preparation : To a reaction vessel, add 2-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition : Add a 3:1 mixture of 1,4-dioxane and water to the vessel.
-
Catalyst Addition : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reaction : Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Details |
| Pyridine Precursor | 2-Bromopyridine |
| Thiophene Precursor | Thiophene-2-boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane / Water (3:1) |
| Conditions | 80 °C, 12-24 h |
| Reported Yield | 78%[1] |
Stille Cross-Coupling
The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate. This method is highly valued for its tolerance of a wide range of functional groups. A key drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.
Representative Experimental Protocol
The following is a representative protocol for the Stille coupling adapted from procedures for similar substrates.
-
Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition : Add anhydrous and degassed N,N-Dimethylformamide (DMF) or toluene. Add 2-(tributylstannyl)thiophene (1.1-1.2 eq) via syringe.
-
Reaction : Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Stille Coupling
| Parameter | Details |
| Pyridine Precursor | 2-Bromopyridine |
| Thiophene Precursor | 2-(Tributylstannyl)thiophene |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ |
| Additive | Often none; Cu(I) salts can be used as co-catalysts |
| Solvent | Toluene, DMF |
| Conditions | 90-110 °C, 12-24 h |
| Reported Yield | 50-95% (Typical for similar substrates) |
Negishi Cross-Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions and faster reaction times.[2] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.
Representative Experimental Protocol
The following protocol describes a general procedure for Negishi coupling, which often involves the in situ preparation of the organozinc reagent.
-
Organozinc Preparation : In a flame-dried flask under argon, add thiophene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour. To this solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF and allow the mixture to warm to room temperature.
-
Coupling Reaction : In a separate flask, add 2-chloropyridine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF.
-
Reagent Addition : Add the freshly prepared 2-thienylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.
-
Reaction : Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up : Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Data Summary: Negishi Coupling
| Parameter | Details |
| Pyridine Precursor | 2-Chloropyridine or 2-Bromopyridine |
| Thiophene Precursor | 2-Thienylzinc chloride (often prepared in situ) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos |
| Additive | None |
| Solvent | Tetrahydrofuran (THF) |
| Conditions | 25-65 °C, 4-12 h |
| Reported Yield | 50-98% (Typical for substituted 2,2'-bipyridine synthesis)[3] |
Kumada Cross-Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. It was one of the first cross-coupling reactions developed and can be catalyzed by either nickel or palladium. The high reactivity and strong basicity of Grignard reagents can limit the functional group tolerance of this method compared to other cross-coupling reactions.
Representative Experimental Protocol
The following protocol is a representative procedure for a Kumada coupling.
-
Grignard Preparation : Prepare 2-thienylmagnesium bromide by adding 2-bromothiophene (1.0 eq) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Reaction Setup : In a separate, flame-dried flask, add the catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂, 1-5 mol%) and 2-chloropyridine (1.2 eq) in anhydrous THF.
-
Coupling : Cool the catalyst-halide mixture to 0 °C. Slowly add the freshly prepared Grignard reagent via cannula.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction is often rapid. Monitor progress by TLC or GC-MS.
-
Work-up : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Summary: Kumada Coupling
| Parameter | Details |
| Pyridine Precursor | 2-Chloropyridine or 2-Bromopyridine |
| Thiophene Precursor | 2-Thienylmagnesium bromide |
| Catalyst | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ |
| Additive | None |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Conditions | 0 °C to Room Temperature, 2-6 h |
| Reported Yield | 50-95% (Typical for similar substrates) |
Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent), making it a more atom-economical approach. The reaction typically involves the palladium-catalyzed coupling of a C-H bond (on the thiophene) with an aryl halide (the 2-halopyridine).
Experimental Protocol
This protocol is adapted from a general procedure for the direct arylation of thiophene with aryl bromides.[1]
-
Reaction Setup : To a Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.2-2 mol%), potassium acetate (KOAc, 2.0 eq), 2-bromopyridine (1.0 eq), and a large excess of thiophene (5-8 eq).
-
Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMAc).
-
Reaction : Heat the reaction mixture to 130-140 °C and stir for 20 hours.
-
Work-up : After cooling to room temperature, remove the solvent under vacuum. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain this compound.
Data Summary: Direct C-H Arylation
| Parameter | Details |
| Pyridine Precursor | 2-Bromopyridine |
| Thiophene Precursor | Thiophene |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] (0.2-2 mol%) |
| Base | Potassium Acetate (KOAc) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Conditions | 130-140 °C, 20 h |
| Reported Yield | 60-80% (Typical for similar substrates)[1] |
Conclusion and Method Comparison
The synthesis of this compound can be achieved through several robust cross-coupling methodologies. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and scalability.
-
Suzuki-Miyaura Coupling is often the preferred method due to its mild conditions, high yields, and the commercial availability and stability of boronic acids.
-
Stille Coupling offers excellent functional group tolerance but is hampered by the toxicity and purification challenges associated with organotin reagents.
-
Negishi Coupling provides high reactivity, often at lower temperatures, but requires the handling of air- and moisture-sensitive organozinc reagents.
-
Kumada Coupling is cost-effective and uses readily available Grignard reagents but has limited functional group compatibility due to the high basicity of the organomagnesium species.
-
Direct C-H Arylation represents the most atom-economical approach, avoiding the need for pre-functionalized organometallic reagents. However, it may require harsher conditions and careful optimization to control regioselectivity.
For researchers and drug development professionals, the Suzuki-Miyaura coupling and Direct C-H Arylation represent the most practical and scalable methods for the synthesis of this compound and its derivatives.
References
Spectroscopic Profile of 2-(2-Thienyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | ~8.56 | Doublet | 4.6 |
| H-3' (Pyridine) | ~7.65 | Doublet | - |
| H-4' (Pyridine) | ~7.64 | Triplet | - |
| H-5' (Pyridine) | ~7.12 | Multiplet | - |
| H-5 (Thiophene) | ~7.57 | Doublet | 3.8 |
| H-3 (Thiophene) | ~7.38 | Doublet | 1.3 |
| H-4 (Thiophene) | ~7.10 | Multiplet | 5.1 |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridine and thiophene rings. Specific assignments may require 2D NMR techniques for confirmation.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on spectral database information for this compound in CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | ~152 |
| C-6' (Pyridine) | ~149 |
| C-4' (Pyridine) | ~136 |
| C-2 (Thiophene) | ~144 |
| C-5 (Thiophene) | ~128 |
| C-3 (Thiophene) | ~127 |
| C-4 (Thiophene) | ~125 |
| C-3' (Pyridine) | ~122 |
| C-5' (Pyridine) | ~121 |
Note: These are approximate chemical shifts based on spectral database predictions and data for similar compounds. Experimental values may vary slightly.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1400 | Aromatic C=C and C=N ring stretching |
| ~844 | 2-Substituted thiophene C-H out-of-plane bending |
| 780-740 | Pyridine ring C-H out-of-plane bending |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent such as chloroform (CHCl₃).
-
Deposit a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plate before running the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | ~254, ~280 | Not readily available | π → π* |
Note: The exact λmax and molar absorptivity values can be influenced by the solvent. The provided data is based on typical values for similar aromatic systems.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol or cyclohexane).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0). A common concentration for this type of compound is around 1 x 10⁻⁵ M.
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-(2-Thienyl)pyridine. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on presenting the available information and providing detailed experimental protocols for researchers to determine these properties in their own laboratories.
Core Compound Information
| Property | Value |
| IUPAC Name | 2-(thiophen-2-yl)pyridine |
| Synonyms | 2-(2-Pyridyl)thiophene, α-Thienylpyridine |
| CAS Number | 3319-99-1 |
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol [1][2] |
| Melting Point | 61-63 °C[3] |
| Boiling Point | 140 °C / 16 mmHg[3] |
Solubility Profile
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | 1.9 µg/mL[2] |
| Methanol | Not Specified | Soluble[3] |
| Ethanol | Not Specified | Data not available |
| Acetone | Not Specified | Data not available |
| Ethyl Acetate | Not Specified | Data not available |
| Dichloromethane | Not Specified | Data not available |
| Toluene | Not Specified | Data not available |
| Hexane | Not Specified | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Similar to the HPLC method, dilute the filtered solution to fall within the linear range of a Beer-Lambert plot and measure the absorbance at the wavelength of maximum absorption (λmax).
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
Specific stability data for this compound under various stress conditions such as pH, temperature, and light exposure are not extensively documented in the public domain. To assess the stability of this compound, a systematic study following established guidelines for pharmaceutical compounds is recommended.
Experimental Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in solution under different environmental conditions.
Objective: To determine the degradation kinetics and identify potential degradation products of this compound under hydrolytic, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
pH buffers (e.g., pH 2, 7, 10)
-
Temperature-controlled ovens or chambers
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Volumetric flasks and pipettes
Procedure:
-
Forced Degradation Studies:
-
Hydrolytic Stability: Prepare solutions of this compound in different pH buffers (acidic, neutral, and basic). Store these solutions at an elevated temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Stability: Store a solution of this compound in a suitable solvent at an elevated temperature (e.g., 60 °C). Take samples at various time points. Also, expose the solid compound to dry heat.
-
Photostability: Expose a solution of this compound to a controlled light source that provides both visible and UV radiation, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Take samples at various time points.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Identify and quantify any significant degradation products.
-
Determine the degradation rate constants if possible.
-
Logical Flow for Stability Testing
Caption: Logical workflow for assessing the stability of this compound.
Summary and Recommendations
The available data on the solubility of this compound is limited, with a known value in aqueous buffer and a qualitative description in methanol. There is a clear need for comprehensive quantitative solubility studies in common organic solvents to support its use in research and development. Similarly, a thorough investigation of its stability under various stress conditions is essential to understand its degradation pathways and establish appropriate handling and storage conditions. The experimental protocols provided in this guide offer a robust framework for researchers to generate this critical data.
References
An In-depth Technical Guide to the Electronic Properties of 2-(2-Thienyl)pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique molecular architecture of 2-(2-Thienyl)pyridine (2-TPy), which features a pyridine ring linked to a thiophene moiety, has garnered significant interest in the scientific community. This combination of an electron-deficient pyridine ring and an electron-rich thiophene ring imparts tunable electronic and photophysical properties, making 2-TPy and its derivatives promising candidates for a wide range of applications. These applications span from organic electronics, such as organic light-emitting diodes (OLEDs), to potential therapeutic agents.
This technical guide provides a comprehensive overview of the electronic properties of this compound and its derivatives. It is designed to be a valuable resource for researchers and professionals in materials science and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of these versatile compounds.
Core Molecular Structure and Electronic Properties
The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a thiophene ring, also at its 2-position. The electronic properties of this core structure can be significantly modulated by introducing various substituent groups on either the pyridine or thiophene rings. This strategic functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's charge injection and transport capabilities, as well as its absorption and emission characteristics.
dot
Caption: Molecular structure of this compound.
Quantitative Electronic Property Data
The following tables summarize key electronic and photophysical data for this compound and a selection of its derivatives, compiled from various research articles.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Energy Gap (eV) | Optical Energy Gap (eV) | Method | Reference |
| 2-(Thiophen-2-yl)-4-(furan-2-yl)-6-phenylpyridine | -5.58 | -2.35 | 3.23 | - | DFT (B3LYP/6-31G) | [1] |
| 2-(Thiophen-3-yl)-4-(furan-2-yl)-6-phenylpyridine | -5.54 | -2.33 | 3.21 | - | DFT (B3LYP/6-31G) | [1] |
| 4-(5-chlorofuran-2-yl)-2-(thiophen-2-yl)-6-phenylpyridine | -5.67 | -2.54 | 3.13 | - | DFT (B3LYP/6-31G) | [1] |
| 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl)-6-phenylpyridine | -5.64 | -2.52 | 3.12 | - | DFT (B3LYP/6-31G) | [1] |
| Thiophene-Pyridine-DPP (H-TDPPPy) | -5.58 | -3.57 | 2.01 | 1.94 | Cyclic Voltammetry | [2] |
| Thiophene-Pyridine-DPP (3-TDPPPy) | -5.58 | -3.57 | 2.01 | 1.86 | Cyclic Voltammetry | [2] |
| Thiophene-Pyridine-DPP (4-TDPPPy) | -5.59 | -3.58 | 2.01 | 1.92 | Cyclic Voltammetry | [2] |
| Thiophene-Pyridine-DPP (5-TDPPPy) | -5.59 | -3.58 | 2.01 | 1.92 | Cyclic Voltammetry | [2] |
| Thiophene-Triazole Co-oligomer (5) | -5.69 | -1.97 | 3.72 | 3.72 | Cyclic Voltammetry, UV-Vis | [3] |
| Thiophene-Triazole Co-oligomer (10) | -5.58 | -1.82 | 3.76 | 3.76 | Cyclic Voltammetry, UV-Vis | [3] |
| Thiophene-Triazole Co-oligomer (11) | -5.83 | -1.79 | 4.04 | 4.04 | Cyclic Voltammetry, UV-Vis | [3] |
Table 2: Photophysical Properties
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| 2,6-bis(2-anilinoethynyl)pyridine (tert-butyl substituted) | CH3CN | 390 | 450 | [4] |
| 2,6-bis(2-anilinoethynyl)pyridine (carboethoxy substituted) | CH3CN | 380 | 490 | [4] |
| 2,6-bis(2-anilinoethynyl)pyridine (trifluoromethyl substituted) | CH3CN | 375 | 485 | [4] |
| 2,6-bis(2-anilinoethynyl)pyridine (methoxy substituted) | CH3CN | 400 | 460 | [4] |
| Thiophene-Triazole Co-oligomer (5) | n-hexane | 279 | - | [3] |
| Thiophene-Triazole Co-oligomer (10) | n-hexane | 323 | - | [3] |
| Thiophene-Triazole Co-oligomer (11) | n-hexane | 252 | - | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound and its derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials.
Experimental Setup:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Solvent: Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or other suitable anhydrous, degassed solvent.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPClO₄).
-
Analyte Concentration: Typically 10⁻³ M.
Procedure:
-
The analyte is dissolved in the solvent containing the supporting electrolyte.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
The potential is swept linearly from an initial value to a vertex potential, and then the scan is reversed back to the initial potential.
-
The current response is measured as a function of the applied potential.
-
The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
dot
Caption: General workflow for determining HOMO/LUMO energies using cyclic voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the light absorption properties of the compounds, providing insights into their electronic transitions and optical bandgaps.
Experimental Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade solvents such as dichloromethane, chloroform, or acetonitrile.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Concentration: Typically in the range of 10⁻⁵ to 10⁻⁶ M.
Procedure:
-
A stock solution of the compound is prepared in the chosen solvent.
-
The stock solution is diluted to the desired concentration for measurement.
-
A baseline spectrum of the pure solvent is recorded.
-
The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_max) is identified.
-
The onset of the lowest energy absorption band can be used to estimate the optical energy gap.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Computational methods are invaluable for predicting and understanding the electronic structure and properties of molecules.
Software: Gaussian, ORCA, etc.
Methodology:
-
Geometry Optimization: The ground-state geometries of the molecules are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G* or 6-311G(d,p).[1]
-
Frontier Molecular Orbitals: The optimized geometries are then used to calculate the HOMO and LUMO energy levels.
-
Electronic Absorption Spectra: TD-DFT calculations are performed on the optimized ground-state geometries to predict the electronic absorption spectra, including excitation energies and oscillator strengths.[5] The choice of functional can be crucial for accurate predictions.[5]
Structure-Property Relationships
The electronic and photophysical properties of this compound derivatives are highly dependent on their molecular structure. Understanding these relationships is key to designing materials with tailored functionalities.
dot
Caption: Relationship between structural modifications and electronic properties.
Applications in Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties of this compound derivatives make them attractive for use in OLEDs, where they can function as emitters, hosts, or charge-transporting materials. The performance of OLEDs is critically dependent on the energy level alignment of the different layers.
While specific device performance data for a wide range of this compound derivatives is not extensively compiled in single reports, studies on related pyridine and thiophene-containing materials demonstrate their potential. For instance, carbazole and thienopyrroledione derivatives have been used in solution-processed OLEDs, achieving high luminances and efficiencies.
Relevance to Drug Development
While the primary focus of research on this compound derivatives has been in materials science, some studies have explored their biological activities, which is of interest to drug development professionals. For example, certain 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against several human cancer cell lines.[6] Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the pyridine and furan rings influence their anticancer activity.[1] These studies suggest that the electronic properties, such as the HOMO and LUMO energies, may play a role in the biological activity of these compounds.[1]
Conclusion
This compound and its derivatives represent a versatile class of organic compounds with highly tunable electronic and photophysical properties. The strategic modification of their molecular structure allows for the precise control of their frontier molecular orbital energy levels, making them suitable for a variety of applications, from advanced materials for organic electronics to potential scaffolds for drug discovery. This guide has provided a consolidated resource of quantitative data, experimental protocols, and conceptual frameworks to aid researchers and professionals in further exploring and exploiting the potential of these promising molecules. Future research will likely focus on the development of novel derivatives with enhanced performance in specific applications and a deeper understanding of their structure-property-function relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 2-(2-Thienyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(2-thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies employed to elucidate its structural, vibrational, electronic, and nonlinear optical properties, presenting key quantitative data in a structured format for ease of comparison and reference.
Core Computational Methodology
The primary theoretical framework utilized for the analysis of this compound is Density Functional Theory (DFT).[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric, electronic, and spectroscopic properties of organic molecules. All calculations are performed in the gas phase to model the molecule in an isolated state.
Experimental Protocols
Computational Details: The molecular geometry of this compound was fully optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). A scaling factor of 0.9668 was applied to the calculated harmonic vibrational frequencies to account for anharmonicity and improve agreement with experimental data.[1] Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.
Spectroscopic Analysis: For comparative purposes, experimental vibrational spectra are often recorded for the solid-state compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder.
-
Fourier-Transform (FT)-Raman Spectroscopy: FT-Raman spectra are generally obtained in the 4000–100 cm⁻¹ region using a spectrometer with a near-infrared laser excitation source to minimize fluorescence.
Molecular Structure and Geometry
The optimized molecular geometry of this compound reveals a planar conformation, which is a consequence of the conjugated π-systems of the pyridine and thiophene rings. The key structural parameters, including bond lengths, bond angles, and dihedral angles, as calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized below.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C1-N6 | 1.34 |
| C1-C11 | 1.48 | |
| C11-S13 | 1.72 | |
| Bond Angle (°) | N6-C1-C11 | 115.5 |
| Dihedral Angle (°) | N6-C1-C11-S13 | 180.0 (anti-conformer) |
Note: Atom numbering is based on a standard representation where C1 is the pyridine carbon attached to the thiophene ring, N6 is the pyridine nitrogen, C11 is the thiophene carbon attached to the pyridine ring, and S13 is the thiophene sulfur.[1]
Vibrational Spectroscopy Analysis
The vibrational modes of this compound have been investigated through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. The calculated vibrational frequencies, after scaling, show good agreement with the experimental data, allowing for a detailed assignment of the fundamental vibrational modes.
A comprehensive comparison of the experimental and calculated vibrational frequencies, along with their assignments, will be provided in a detailed supplementary document.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential applications in electronic devices. The energies of these frontier orbitals and the resulting energy gap provide insights into the molecule's chemical stability and electron-donating/accepting capabilities.
References
An In-depth Technical Guide to 2-(2-Thienyl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Thienyl)pyridine is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the synthesis of novel organic molecules with diverse biological activities and practical applications. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in drug development as a scaffold for potent enzyme inhibitors.
Nomenclature and Synonyms
This compound is known by a variety of alternative names and synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material procurement.
Table 1: Synonyms and Alternative Names for this compound
| Name | Source/Type |
| 2-(Thiophen-2-yl)pyridine | IUPAC Name |
| 2-(2-Pyridyl)thiophene | Alternative Name |
| α-Thienylpyridine | Trivial Name |
| Pyridine, 2-(2-thienyl)- | Index Name |
| 2-(2'-Thienyl)pyridine | Common Name |
| AKOS BAR-1355 | Commercial ID |
| BUTTPARK 37\04-10 | Commercial ID |
| 2-Thien-2-ylpyridine | Systematic Name |
| 2'-(2-thienyl)pyridine | Alternative Name |
| 2-(2-Pyridinyl)thiophene | Alternative Name |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, characterization, and application in various experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | --INVALID-LINK-- |
| Molecular Weight | 161.23 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 61-63 °C | - |
| Boiling Point | 140 °C at 16 mmHg | - |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | - |
| CAS Number | 3319-99-1 | --INVALID-LINK-- |
| PubChem CID | 76832 | --INVALID-LINK-- |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction Conditions: Heat the mixture to 80-90 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Analytical Characterization
GC-MS is a powerful technique for confirming the identity and purity of this compound.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Expected Result: A single major peak corresponding to this compound with a molecular ion peak (M+) at m/z 161.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~8.60 (d, 1H, pyridine H6)
-
~7.70 (td, 1H, pyridine H4)
-
~7.50 (d, 1H, pyridine H3)
-
~7.40 (dd, 1H, thiophene H5)
-
~7.20 (m, 1H, pyridine H5)
-
~7.10 (dd, 1H, thiophene H3)
-
~7.05 (dd, 1H, thiophene H4)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm): ~152.0, 149.5, 144.0, 136.5, 128.0, 127.5, 125.0, 124.0, 122.0
-
Applications in Drug Development
The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, particularly in oncology. Its derivatives have shown potent inhibitory activity against several key enzymes involved in cancer progression.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. Certain derivatives of this compound have been identified as potent Topoisomerase II inhibitors.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
c-Src Kinase Inhibition
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy.
Conclusion
This compound is a versatile and valuable compound for researchers in both academia and industry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel materials and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important heterocyclic molecule, particularly in the ever-evolving field of drug discovery.
Crystal Structure of 2-(2-Thienyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, experimental protocols for its structural determination, and a visualization of its molecular characteristics.
Molecular Structure and Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule consists of a pyridine ring and a thiophene ring linked by a carbon-carbon single bond. Both rings are planar and nearly coplanar, with a slight twist between the two planes attributed to a short intramolecular contact between the sulfur and nitrogen atoms.[1] The bond connecting the two rings is shorter than a typical C-C single bond, suggesting resonance between the rings.[1]
Crystal Data and Structure Refinement
The crystallographic data for this compound, as determined at 193 K, are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]
| Parameter | Value |
| Chemical Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 5.769 |
| b (Å) | 8.793 |
| c (Å) | 15.695 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 796.5 |
| Z | 4 |
| Temperature (K) | 193 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.0381 |
| Weighted R-factor | 0.0509 |
Data sourced from Ghosh & Simonsen (1993) and the Crystallography Open Database.[1][2]
Selected Bond Lengths and Angles
The molecular geometry, including key bond lengths and angles, reveals insights into the electronic structure of this compound. The C2-C2' bond between the thiophene and pyridine rings is 1.469(3) Å, which is shorter than a standard C-C single bond, indicating partial double bond character due to conjugation.[1]
| Bond/Angle | Length (Å) / Degrees (°) |
| S(1')-C(2') | 1.711(3) |
| S(1')-C(5') | 1.703(3) |
| N(1)-C(2) | 1.343(4) |
| N(1)-C(6) | 1.294(4) |
| C(2)-C(2') | 1.469(3) |
| C(2)-N(1)-C(6) | 116.3(2) |
| N(1)-C(2)-C(3) | 123.0(2) |
| N(1)-C(6)-C(5) | 126.5(3) |
Data sourced from Ghosh & Simonsen (1993).[1]
Experimental Protocols
The determination of the crystal structure of this compound involves two key stages: the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
A generalized protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows:
-
Synthesis: this compound can be synthesized via standard cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyridine derivative (e.g., 2-bromopyridine) and a thiophene derivative (e.g., thiophene-2-boronic acid).
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure compound.
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent, such as methanol.[1] The solution is left undisturbed in a loosely covered container at room temperature to allow for the gradual formation of well-defined crystals.
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 193 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXTL-Plus are commonly used for this purpose.[1] The positions of the non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the key structural relationships within the this compound molecule.
References
- 1. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 2-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-(2-Thienyl)pyridine (CAS No. 3319-99-1). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a heterocyclic building block used in various research and development applications, including the synthesis of pharmaceutical compounds and functional materials.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | [2] |
| Molecular Weight | 161.22 g/mol | [3] |
| Appearance | Off-white to light yellow powder or crystal | [1][4] |
| Melting Point | 61-63 °C | [5] |
| Boiling Point | 140 °C at 16 mmHg | [1][5] |
| Solubility | Soluble in methanol. Insoluble in water. | [5][6] |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][4]
GHS Hazard Classification:
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple sources.[2][3]
Hazard Statements: H315, H319, H335[3] Signal Word: Warning[2][5]
The logical relationship of these hazards is that direct contact or inhalation can lead to local irritation at the site of exposure.
References
- 1. chembk.com [chembk.com]
- 2. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 3319-99-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)pyridine via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This methodology is of significant interest in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[2] The synthesis of 2-(2-thienyl)pyridine, a key structural motif in various biologically active compounds and functional materials, can be efficiently achieved through this method. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of this compound via the Stille coupling reaction.
Reaction Principle
The synthesis of this compound via Stille coupling involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) with a 2-thienyl organostannane reagent (e.g., 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the thienyl group from the organostannane to the palladium center, and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.[1]
Core Requirements and Best Practices
-
Inert Atmosphere: Stille coupling reactions are typically sensitive to oxygen. Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Anhydrous Solvents: The use of anhydrous (dry) solvents is crucial for optimal reaction performance, as water can interfere with the catalytic cycle.
-
Degassing: To remove dissolved oxygen, solvents should be thoroughly degassed prior to use by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Purity of Reagents: The purity of the starting materials, particularly the organostannane reagent, can significantly impact the reaction yield and purity of the product.
-
Toxicity of Organotin Compounds: Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Proper waste disposal procedures must be followed.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the Stille coupling of 2-bromopyridine with 2-(tributylstannyl)thiophene.
Materials:
-
2-Bromopyridine
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed toluene or DMF (5-10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (1.1-1.2 mmol, 1.1-1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of this compound via Stille coupling, compiled from various literature sources.
| Entry | Pyridine Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 16 | 85 |
| 2 | 2-Iodopyridine | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 12 | 92 |
| 3 | 2-Chloropyridine | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | 2-(Trimethylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | - | DMF | 90 | 18 | 88 |
Mandatory Visualizations
Caption: Catalytic cycle of the Stille coupling reaction for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)pyridine via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(2-Thienyl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a highly efficient route to synthesize biaryl compounds like this compound. This reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide with a heteroaryl boronic acid in the presence of a base. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials make it a preferred method in both academic and industrial research.[1]
This document provides detailed application notes and a standardized protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The information is targeted towards researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the preparation of this important heterocyclic compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the generally accepted mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (e.g., 2-bromopyridine) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., 2-thienylboronic acid) forms a more nucleophilic boronate species. This species then transfers the organic group (the thienyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of this compound.
Materials
-
2-Bromopyridine
-
2-Thienylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[3]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 2-thienylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes various reaction conditions for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines, providing a reference for expected outcomes and potential optimization strategies.
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89[3][4] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[2] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78[2] |
| 4 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (3) | KF | Dioxane | - | - | 74-82[5] |
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental procedure.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Discussion
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura cross-coupling reaction. For the coupling of electron-deficient heteroaryl halides like 2-bromopyridine, catalysts with electron-rich and bulky phosphine ligands, such as dppf, are often effective as they promote the oxidative addition step and stabilize the palladium center. The use of an aqueous base, like sodium carbonate in a dioxane/water mixture, is common and facilitates the transmetalation step by forming the active boronate species.
Potential challenges in this synthesis may include side reactions such as homocoupling of the boronic acid or protodeboronation. Ensuring a thoroughly deoxygenated reaction environment can minimize homocoupling. If protodeboronation is significant, using a different boronic acid derivative, such as a pinacol ester, may be beneficial. The reaction temperature and time should be optimized for the specific substrates to maximize the yield and minimize byproduct formation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol provided in these application notes offers a reliable and reproducible procedure for obtaining this valuable compound in good yields. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction conditions for their specific needs, facilitating the discovery and development of new chemical entities in the pharmaceutical and material science fields.
References
- 1. 2-Methyl-4-(3-thienyl)pyridine|High-Quality Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(2-Thienyl)pyridine in Coordination Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-(2-Thienyl)pyridine (thpy) has emerged as a highly versatile ligand in coordination chemistry, prized for its unique electronic properties and ability to form stable complexes with a variety of transition metals. Its bidentate coordination, involving the nitrogen of the pyridine ring and a carbon from the thienyl ring (in a cyclometalated fashion), gives rise to complexes with interesting photophysical, catalytic, and biological properties. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this ligand in their work.
Applications in Organic Light-Emitting Diodes (OLEDs)
Complexes of iridium(III) with this compound are of significant interest for their application as phosphorescent emitters in OLEDs. These complexes can exhibit tunable emission colors and high quantum yields.
Photophysical Data of Iridium(III) Complexes
| Complex | Emission Maxima (nm) in Solution | Emission Maxima (nm) in Thin Film | Quantum Yield (%) in Thin Film | Reference |
| [Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆] | ~640 | ~550, 590, shoulder at 640 | 29 | [1] |
| [Ir(thpy)₂(4,4′-di-tbutyl-2,2′-bipyridine)][PF₆] | ~550, 590 | ~550, 590, shoulder at 640 | - | [1] |
| [Ir(thpy)₂(4,4′-di-tbutyl-6-phenyl-2,2′-bipyridine)][PF₆] | ~550, 590 | ~550, 590, shoulder at 640 | - | [1] |
| [Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆] | ~640 | ~550, 590, shoulder at 640 | 51 | [1] |
| (thp)₂Ir(tpip) | Yellow region | - | 40.5 - 86.4 (in CH₂Cl₂ solution) | [2] |
| (cf₃thp)₂Ir(tpip) | Orange region | - | 40.5 - 86.4 (in CH₂Cl₂ solution) | [2] |
| (cf₃btp)₂Ir(tpip) | Deep red region | - | 40.5 - 86.4 (in CH₂Cl₂ solution) | [2] |
thp = this compound; cf₃thp = 2-(thiophen-2-yl)-4-(trifluoromethyl)pyridine; cf₃btp = 2-(benzo[b]thiophen-2-yl)-4-(trifluoromethyl)pyridine; tpip = tetraphenylimidodiphosphinate
Experimental Protocol: Synthesis of [Ir(thpy)₂(N^N)][PF₆] type complexes
This protocol is a generalized procedure based on the synthesis of iridium(III) complexes described in the literature.[1]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound (Hthpy)
-
Ancillary N^N ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
2-Ethoxyethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of the Iridium Dimer [Ir(thpy)₂Cl]₂: A mixture of Iridium(III) chloride hydrate and this compound (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under an inert atmosphere (Argon or Nitrogen) for 24 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the dichloro-bridged dimer, [Ir(thpy)₂Cl]₂.
-
Synthesis of the Monomeric Complex [Ir(thpy)₂(N^N)][PF₆]: The dimer [Ir(thpy)₂Cl]₂ and the ancillary N^N ligand (2.2 equivalents) are dissolved in dichloromethane.
-
The mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.
-
A saturated aqueous solution of ammonium hexafluorophosphate is added, and the mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/acetone mixture).
-
The pure product is obtained by precipitation from a concentrated dichloromethane solution by the addition of hexane.
References
Application Notes and Protocols for the Preparation of Metal Complexes with 2-(2-Thienyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Platinum(II), Palladium(II), and Ruthenium(II) complexes incorporating the 2-(2-Thienyl)pyridine ligand. This class of compounds is of significant interest in medicinal chemistry and drug development due to its potential as anticancer agents. The methodologies outlined below are based on established synthetic routes for similar pyridine-based metal complexes and provide a foundation for the preparation and further investigation of these promising therapeutic candidates.
Introduction
Metal complexes featuring N-heterocyclic ligands, such as this compound, have emerged as a versatile platform for the design of novel therapeutic agents. The coordination of a metal center to such organic scaffolds can lead to unique electronic and steric properties, enabling interactions with biological targets like DNA and proteins. This can trigger cellular responses, including the induction of apoptosis in cancer cells. This document details the preparation of Platinum(II), Palladium(II), and Ruthenium(II) complexes with this compound and related ligands, summarizes their cytotoxic activities, and proposes a potential mechanism of action.
Experimental Protocols
Synthesis of a Platinum(II) Acetylacetonate Complex with 5-(3-Aminophenyl)-2-(2-thienyl)pyridine
This protocol is adapted from the synthesis of a Pt(II) acetylacetonate complex with an aminophenyl-substituted this compound ligand.
Step 1: Synthesis of the Chloro-Bridged Dimer Intermediate
-
Dissolve 5-(3-aminophenyl)-2-(2-thienyl)pyridine (1.0 mmol) in 40 mL of glacial acetic acid.
-
Add a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 mmol) in 10 mL of deionized water to the ligand solution.
-
Stir the mixture at reflux under an inert atmosphere (e.g., argon) for 12 hours.
-
Cool the reaction mixture to room temperature, collect the resulting precipitate by filtration, and wash with acetic acid.
-
Dry the intermediate product in vacuo.
Step 2: Synthesis of the Monomeric DMSO Adduct
-
To the dried chloro-bridged dimer, add 5 mL of dimethyl sulfoxide (DMSO).
-
Reflux the mixture for 10 minutes.
-
Cool the solution to room temperature and add 20 mL of deionized water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry in vacuo.
-
Dissolve the solid in chloroform, filter off any insoluble impurities, and use the filtrate directly in the next step.
Step 3: Synthesis of the Final Acetylacetonate Complex
-
To the chloroform solution of the DMSO adduct, add sodium acetylacetonate monohydrate (10.0 mmol).
-
Reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using dichloromethane as the eluent.
-
Dry the final product in vacuo.
General Protocol for the Synthesis of Dichlorido(this compound)palladium(II)
This protocol is a general method adapted from the synthesis of Palladium(II) complexes with pyridyl-ketone ligands.[1]
-
Dissolve sodium tetrachloropalladate(II) (Na₂[PdCl₄]) (1.0 mmol) in 30 mL of ethanol.
-
In a separate flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.
-
Add the ligand solution dropwise to the palladium salt solution with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with water and then with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/diethyl ether) to obtain the purified complex.
Synthesis of a Ruthenium(II) Polypyridyl Complex with a Thienyl-Terpyridine Ligand
This protocol is based on the synthesis of [Ru(thienyl-tpy)(bpy)Cl]Cl, a close structural analog to complexes with this compound.[2]
Step 1: Synthesis of the Ruthenium(III) Precursor, mer-[Ru(thienyl-tpy)Cl₃]
-
Reflux a mixture of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (1.0 mmol) and 4'-(2-thienyl)-2,2':6',2''-terpyridine (thienyl-tpy) (1.0 mmol) in 50 mL of ethanol for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the brown precipitate by filtration, wash with ethanol and then diethyl ether.
-
Dry the product in vacuo.
Step 2: Synthesis of the Ruthenium(II) Complex, [Ru(thienyl-tpy)(bpy)Cl]Cl
-
Suspend the mer-[Ru(thienyl-tpy)Cl₃] precursor (1.0 mmol) and 2,2'-bipyridine (bpy) (1.0 mmol) in 50 mL of an ethanol/water mixture (1:1 v/v).
-
Reflux the mixture for 6 hours, during which the color should change from brown to deep purple.
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
Reduce the volume of the filtrate in vacuo to approximately 10 mL.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt.
-
Collect the solid by filtration, wash with cold water and diethyl ether.
-
The complex can be converted to the chloride salt by ion exchange chromatography if desired.
Quantitative Data
The following tables summarize key quantitative data for representative metal complexes with pyridine-based ligands, including cytotoxicity data.
Table 1: Synthesis and Characterization Data
| Complex | Ligand | Metal Precursor | Yield (%) | ¹H NMR (δ, ppm, Solvent) | Mass Spec. (m/z) |
| Pt(II) Complex | 5-(3-Aminophenyl)-2-(2-thienyl)pyridine | K₂[PtCl₄] | 57 | 1.95, 1.97 (s, 3H, CH₃), 2.20 (m, 2H, CH₂-6), 3.08 (t, J = 7.4 Hz, 2H, CH₂-7), 3.21 (t, J = 7.4 Hz, 2H, CH₂-5), 3.78 (br. s, 2H, NH₂) (CDCl₃) | [M+H]⁺ found |
| Pd(II) Complex | 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | Na₂[PdCl₄] | 87 | 11.33 (s, 1H), 8.75 (d, J = 5.9 Hz, 1H), 8.06 (t, J = 7.6 Hz, 1H), 7.41 (d, J = 8.3 Hz, 1H), 7.29 (t, J = 6.6 Hz, 1H), 3.85 (t, J = 5.4 Hz, 2H), 3.29 (t, J = 6.8 Hz, 2H), 2.05 (m, 2H) (DMF-d₇)[3] | Anal. Calc. Found[3] |
| Ru(II) Complex | 4'-(2-thienyl)-2,2':6',2''-terpyridine | RuCl₃·xH₂O | N/A | Characterized by ¹H and ¹³C NMR[2] | ESI-MS confirmed[2] |
Table 2: In Vitro Cytotoxicity Data (IC₅₀, µM) of Related Metal Complexes
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| Pt(II) Complex | HeLa | 63.38 ± 5.63 | [3] |
| Pt(II) Complex | SK-OV-3 | 77.97 ± 6.36 | [3] |
| Pt(II) Complex | U-937 | 26.36 ± 2.56 | [3] |
| Pt(II) Complex | HL-60 | 39.25 ± 3.86 | [3] |
| Ru(II) Polypyridyl | HepG-2 | 14.9 ± 1.1 - 30.1 ± 2.7 | [4] |
| Ru(II) Polypyridyl | HeLa | 14.9 ± 1.1 - 30.1 ± 2.7 | [4] |
| Ru(II) Polypyridyl | A549 | 14.9 ± 1.1 - 30.1 ± 2.7 | [4] |
| Ru(II) Polypyridyl | MG-63 | 14.9 ± 1.1 - 30.1 ± 2.7 | [4] |
| Cu(II) Terpyridine | A2780 | Similar to cisplatin (3.4 ± 0.2) | [4] |
Visualization of Experimental Workflow and Proposed Signaling Pathway
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the metal complexes described in this document.
Caption: General workflow for the synthesis of metal complexes.
Proposed Anticancer Signaling Pathway
Based on studies of related Ruthenium(II) polypyridyl complexes, a plausible mechanism of action involves the induction of apoptosis through a ROS-mediated mitochondrial dysfunction pathway.[4]
Caption: Proposed ROS-mediated apoptotic pathway.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary evaluation of metal complexes containing the this compound ligand. The potential of these compounds as anticancer agents, likely acting through the induction of apoptosis, warrants further investigation. These application notes are intended to facilitate research and development in the field of medicinal inorganic chemistry, with the ultimate goal of discovering novel and effective cancer therapeutics.
References
Application Notes and Protocols for 2-(2-Thienyl)pyridine in Organic Light-Emitting Diodes (OLEDs)
Introduction
2-(2-Thienyl)pyridine (2-ThP), and its derivatives, are a cornerstone class of cyclometalating ligands used in the development of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs). When coordinated with heavy metal atoms, most notably Iridium(III), these ligands facilitate the harvesting of both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. The unique electronic structure of the thienyl-pyridine framework allows for extensive tuning of the resulting complex's photophysical and electrochemical properties. Modifications to the thienyl or pyridine rings, as well as the choice of ancillary ligands, can precisely control the emission color, quantum yield, and operational stability of the final OLED device. These materials are particularly significant for creating emitters in the yellow-to-deep-red visible range.[1]
This document provides detailed application notes on the molecular design principles of 2-ThP based emitters, a summary of their performance data, and comprehensive protocols for their synthesis and integration into OLED devices.
Molecular Design and Structure-Property Relationships
The performance of an Iridium(III) complex based on this compound is not solely dependent on the ligand itself but is a result of the interplay between the cyclometalating (C^N) ligands and the ancillary ligand. The diagram below illustrates the key relationships in the molecular design process. By strategically introducing functional groups, such as trifluoromethyl or phenyl groups, onto the 2-ThP scaffold, researchers can modulate the frontier molecular orbital energy levels (HOMO/LUMO), which directly influences the emission wavelength and efficiency.[1] The ancillary ligand, often a β-diketonate like acetylacetonate (acac) or a diphosphinate like tetraphenylimidodiphosphinate (tpip), also plays a critical role in the complex's stability and photophysical characteristics.[1][2]
References
Application Notes and Protocols for 2-(2-Thienyl)pyridine Derivatives as Topoisomerase I and II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-Thienyl)pyridine derivatives as promising inhibitors of human topoisomerase I and II, key enzymes in DNA replication and transcription, and validated targets for anticancer drug development. This document details their biological activities, protocols for their evaluation, and potential mechanisms of action.
Introduction
A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] Certain compounds within this class exhibit significant cytotoxic activity against a range of human cancer cell lines.[1][3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the thienyl, furyl, and aryl moieties are crucial for their biological activity.[1][2][3][4][5] For instance, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) or a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety has been shown to be important for potent topoisomerase II inhibition and cytotoxicity.[1][3][5]
Data Presentation
The following tables summarize the reported biological activities of representative this compound derivatives. It is important to note that specific IC50 values for topoisomerase inhibition were not available in the reviewed literature abstracts; therefore, the data is presented as the observed inhibitory activity at tested concentrations.
Table 1: Topoisomerase I and II Inhibitory Activity of 2-(Thienyl)pyridine Derivatives
| Compound Series | Topoisomerase I Inhibition (at 100 µM) | Topoisomerase II Inhibition (at 100 µM) | Reference |
| 2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines (Compounds 10-19) | Moderate | Moderate | [1][2] |
| 2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines (Compounds 20-29) | Not specified | Significant | [1][2] |
| 2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 10, 11) | Significant | Not specified | [3] |
| 2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 8, 9, 11-29) | Not specified | Significant | [3] |
Table 2: Cytotoxicity of 2-(Thienyl)pyridine Derivatives against Human Cancer Cell Lines
| Compound Series | Cell Line | Activity | Reference |
| 2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines | Various human cancer cell lines | Moderate to Significant Cytotoxicity | [1][4] |
| 2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 7-21) | HCT15 (Colon) | High or similar to standards | [3] |
| 2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines | MCF-7 (Breast), HeLa (Cervical), DU145 (Prostate), K562 (Leukemia) | Moderate Cytotoxicity | [3] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay is based on the principle that topoisomerase I relaxes supercoiled plasmid DNA. The different topological states of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[6][7][8]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound derivative stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
1 µL of the this compound derivative at various concentrations (or DMSO for control)
-
x µL of sterile deionized water to bring the volume to 19 µL
-
1 µL of human Topoisomerase I enzyme (1-2 units)
-
-
Include the following controls:
-
No enzyme control: Add 1 µL of dilution buffer instead of the enzyme.
-
Positive control: Use a known Topo I inhibitor (e.g., camptothecin).
-
Solvent control: Use the same volume of DMSO as used for the test compounds.
-
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire reaction mixture into the wells of the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light and capture an image. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the enzyme-only control.
Protocol 2: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.[6][7][8]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)
-
10 mM ATP solution
-
This compound derivative stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop Buffer/Loading Dye
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
1 µL of the this compound derivative at various concentrations (or DMSO for control)
-
x µL of sterile deionized water to bring the volume to 19 µL
-
1 µL of human Topoisomerase II enzyme (1-2 units)
-
-
Include appropriate controls as in the Topo I assay (no enzyme, positive control like etoposide, solvent control).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel as described for the Topo I assay. Inhibition is observed as the persistence of the catenated kDNA at the top of the gel, which fails to resolve into decatenated minicircles.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., HCT15, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Proposed Signaling Pathway for Anticancer Activity
Based on studies of related pyridine derivatives, this compound compounds likely induce cancer cell death through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a plausible signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Notes and Protocols: Molecular Docking of 2-(2-Thienyl)pyridine Derivatives with Biological Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 2-(2-thienyl)pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By summarizing key quantitative data and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking, a computational technique that predicts the binding orientation and affinity of a small molecule to a target protein, is a crucial tool in understanding the mechanism of action of these derivatives and in designing novel, more potent drug candidates. This document outlines the application of molecular docking to several key biological targets and provides standardized protocols to guide researchers in their own studies.
Key Biological Targets and Quantitative Data
Molecular docking studies have identified several key protein targets for this compound and its analogs. The binding affinities, often expressed as docking scores (in kcal/mol) or inhibition constants (Ki), provide a quantitative measure of the interaction between the ligand and the protein. Lower docking scores indicate stronger binding. The following tables summarize the quantitative data from various studies.
Table 1: Anticancer Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) / Kᵢ (µM) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2,6-diaryl-substituted pyridine derivatives | Kinesin Eg5 | - | -9.52 (Compound 5m) / 0.105 (Compound 5m) | - | - |
| Thieno[2,3-c]pyridine derivatives | Hsp90 | - | - | - | - |
| Pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 kinase | - | IC₅₀ = 0.019 (Compound 8d), 0.044 (Compound 5b) | - | - |
| Picolinic acid derivatives | EGFR Kinase | 1M17 | -4.63 to -6.06 | Erlotinib | -5.90 |
| Triphenylamine-linked pyridine analogues | - | 2ITO | -8.1868 (Compound 6c) | - | - |
| Triphenylamine-linked pyridine analogues | - | 2A4L | -9.3507 (Compound 6a) | - | - |
Table 2: Anti-inflammatory Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Copper(II) complex of 2-(2'-thienyl)pyridine | COX-2 | - | -7.67 | - | - |
| Pyridine moiety bearing pyrimidine-2-thiols | COX-1 | 3KK6 | - | Diclofenac | - |
| Pyridine moiety bearing pyrimidine-2-thiols | COX-2 | 5IKR | - | Diclofenac | - |
Table 3: Antimicrobial Targets
| Compound Class | Target Protein | PDB ID | Finding |
| Pyridine, thiophene, and thiadiazole scaffolds | Sterol 14-demethylase (C. albicans), Fdc1 (A. niger), DNA Gyrase (E. coli), LasR (P. aeruginosa) | - | Lower binding energy indicating potential inhibition.[1][2] |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | TrmD (P. aeruginosa) | 5ZHN | High affinity to the inhibitor's binding site.[3][4] |
| 2-Aminopyridine derivatives | S. aureus target, B. subtilis target | 4URM, 2RHL | Forms several H-bond interactions, suggesting inhibitory potential.[5] |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for performing molecular docking of a this compound derivative with a target protein using AutoDock Vina.
1. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., in .pdb format).
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction using software like UCSF Chimera or AutoDock Tools (ADT).[6]
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.
2. Preparation of the Ligand (this compound Derivative):
-
Draw or Obtain Ligand Structure: Draw the 2D structure of the derivative using chemical drawing software like ChemDraw or Marvin Sketch and convert it to a 3D structure. Alternatively, retrieve the 3D structure from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Assign Charges and Define Torsion Bonds: Assign Gasteiger charges and define the rotatable bonds in the ligand using ADT. This allows for flexible docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB structure or through literature analysis.
-
Set Grid Parameters: Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.
4. Running the Docking Simulation:
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
5. Analysis of Results:
-
Examine Docking Scores: The output file will contain the binding affinities (docking scores) for the top predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software like PyMOL or UCSF Chimera to visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
3. MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific enzyme.
1. Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of the this compound derivative and a known inhibitor (positive control) in a suitable solvent.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for molecular docking using AutoDock Vina.
Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. researchhub.com [researchhub.com]
Application Note: High-Purity 2-(2-Thienyl)pyridine via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2-Thienyl)pyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility in drug development, particularly for neurological disorders and as a ligand in coordination chemistry, demands high purity.[1] This protocol provides a detailed methodology for the purification of this compound using a two-solvent recrystallization technique, designed to effectively remove impurities and yield a product suitable for sensitive downstream applications.
Physicochemical Properties
A summary of the key properties of this compound is presented below. Purity and melting point are critical indicators of successful purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NS | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| Appearance | Light orange to yellow or green powder/crystal | [1] |
| Melting Point (Impure) | Varies, typically 59-68 °C | [1][2] |
| Melting Point (Purified) | 61-65 °C (sharper range expected) | [1] |
| Boiling Point | 140 °C @ 16 mmHg | [1] |
| Typical Purity (Commercial) | ≥96-98% (GC) | [1][2] |
Experimental Protocol: Two-Solvent Recrystallization
This protocol employs a two-solvent system, which is ideal when a single solvent does not provide the desired solubility differential between hot and cold temperatures.[3][4] Here, ethanol is used as the primary solvent in which the compound is soluble, and deionized water serves as the anti-solvent to induce crystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Ice bath
-
Drying oven or vacuum desiccator
Methodology
1. Solvent Selection & Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.
-
Add the minimum volume of hot ethanol required to completely dissolve the solid. Begin by adding a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is fully dissolved. Avoid adding a large excess of solvent to ensure efficient recovery.[5][6]
2. Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-warm a glass funnel and a clean receiving Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel.[4] Filter the hot solution to remove the impurities.
3. Induction of Crystallization:
-
Heat the clear solution to a near-boil.
-
Slowly add deionized water (the anti-solvent) dropwise to the hot solution while stirring continuously.
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[4]
-
If excess anti-solvent is added, causing heavy precipitation, add a few drops of hot ethanol until the solution becomes clear again.[3]
4. Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation has significantly slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Collection and Washing of Crystals:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of a cold ethanol/water mixture (in the approximate ratio used for crystallization).[3][5]
-
Collect the crystals by pouring the cold slurry into the funnel under vacuum.
-
Wash the collected crystals with a small volume of the ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
6. Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.
7. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.
-
Further analysis can be performed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Visualized Workflow
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
Caption: Recrystallization workflow for this compound.
References
Characterization of 2-(2-Thienyl)pyridine Metal Complexes Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, crystallization, and X-ray crystallographic characterization of metal complexes featuring the versatile ligand 2-(2-Thienyl)pyridine. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse coordination chemistry and potential applications.
Introduction
This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and, depending on the metal and reaction conditions, can also involve the sulfur atom of the thiophene ring. This flexibility in coordination modes leads to a rich variety of molecular geometries and electronic properties in its metal complexes. X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of these complexes, providing precise information on bond lengths, bond angles, and overall molecular conformation. Such structural insights are crucial for understanding the structure-activity relationships essential for rational drug design and the development of novel materials.
Synthesis of this compound Ligand and its Metal Complexes
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol:
-
Ligand Solution: Dissolve this compound (typically 1 to 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a chlorinated solvent like dichloromethane).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., K₂PtCl₄, PdCl₂(PhCN)₂, RuCl₃·xH₂O, FeCl₂, Zn(OAc)₂) (1.0 eq) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.
-
Isolation: The product may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization or precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Crystal Growth Techniques
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray crystallographic analysis. Common techniques include:
-
Slow Evaporation: This is the simplest method where the synthesized complex is dissolved in a suitable solvent to form a nearly saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[2]
-
Vapor Diffusion: This technique involves dissolving the complex in a solvent in which it is soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the complex is insoluble. The vapor from the anti-solvent slowly diffuses into the complex solution, reducing its solubility and promoting crystal growth.[3]
-
Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.[3]
X-ray Crystallography Protocol
The following is a generalized protocol for the characterization of a single crystal of a this compound metal complex using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and radiation damage. An initial set of diffraction images is collected to determine the unit cell parameters and the orientation of the crystal. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[4]
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections. Corrections for factors such as background noise, Lorentz factor, and polarization are applied.
-
Structure Solution and Refinement: The positions of the heavy metal atoms are often determined first using direct methods or Patterson methods. The remaining non-hydrogen atoms are located from the difference Fourier maps. The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
Data Presentation
The following tables summarize key crystallographic data for the this compound ligand and some of its representative metal complexes.
Table 1: Crystallographic Data for this compound Ligand [5]
| Parameter | Value |
| Formula | C₉H₇NS |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.769 |
| b (Å) | 8.793 |
| c (Å) | 15.695 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Table 2: Selected Crystallographic Data for this compound Metal Complexes
| Complex | Metal | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | CCDC No. |
| [Pt(L')(acac)]¹ | Pt(II) | Orthorhombic | Pbca | Pt-N, Pt-C, Pt-O | N-Pt-C, O-Pt-O | 2144689[6] |
| [Pd(tpy)Br₂] | Pd(II) | Monoclinic | P2₁/c | Pd-N, Pd-Br | N-Pd-N, Br-Pd-Br | - |
L' = 5-(3-Aminophenyl)-2-(2-thienyl)pyridine
Note: Detailed bond lengths and angles for a wider range of complexes are available from the Cambridge Structural Database (CSD).
Visualizations
The following diagrams illustrate the general workflow for the characterization of this compound metal complexes and the common coordination modes of the ligand.
References
- 1. This compound | 3319-99-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Электронный научный архив УрФУ: Platinum(II) Acetylacetonate Complex Based on 5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Synthesis, Crystal Structure, and Photophysical Properties [elar.urfu.ru]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols: 2-(2-Thienyl)pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Thienyl)pyridine is a versatile heterocyclic building block integral to the synthesis of a wide array of pharmaceutical compounds. Its unique structural motif, featuring a pyridine ring linked to a thiophene moiety, imparts favorable electronic properties and diverse interaction capabilities with biological targets. This scaffold is particularly prominent in the development of novel therapeutics for oncology and inflammatory diseases. This document provides an overview of its applications, detailed synthetic protocols for representative derivatives, and methodologies for evaluating their biological activity.
Applications in Pharmaceutical Synthesis
The this compound core is a key pharmacophore in several classes of biologically active molecules, demonstrating significant potential in drug discovery.
Anticancer Agents
A primary application of this compound is in the synthesis of potent anticancer agents. Derivatives incorporating this scaffold have been shown to exhibit cytotoxic effects against various human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of crucial enzymes involved in DNA replication and cell signaling.
-
Topoisomerase I and II Inhibitors: Certain 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have demonstrated significant inhibitory activity against human topoisomerase I and II.[1][2][3] These enzymes are critical for resolving DNA topological problems during replication, and their inhibition leads to DNA damage and apoptosis in cancer cells.
-
Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold, a fused analog of this compound, is a core component of potent and selective kinase inhibitors.[4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been developed as inhibitors of Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumor growth, angiogenesis, and metastasis.[4][6]
Anti-inflammatory and Neurological Applications
Beyond oncology, this compound derivatives have been explored for their anti-inflammatory and neurological activities. The ability of this scaffold to interact with various receptors and enzymes makes it a valuable starting point for the design of new drugs targeting a range of diseases.[7]
Data Presentation
Cytotoxicity of 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 2-(thienyl)-4-furyl-6-aryl pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | 2-Substituent | 4-Substituent | 6-Aryl Substituent | HCT15 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | DU145 (Prostate) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 1 | 2-(5-chlorothiophen-2-yl) | 4-(furan-3-yl) | Phenyl | >100 | >100 | >100 | >100 | >100 |
| 2 | 2-(5-chlorothiophen-2-yl) | 4-(furan-3-yl) | 4-Chlorophenyl | 15.6 | 35.4 | 45.2 | 33.1 | 55.3 |
| 3 | 2-(5-chlorothiophen-2-yl) | 4-(furan-3-yl) | 4-Methoxyphenyl | 20.3 | 41.2 | 50.1 | 42.8 | 60.1 |
| 4 | 2-(thiophen-2-yl) | 4-(furan-2-yl) | 4-Chlorophenyl | 30.1 | 55.3 | 68.4 | 59.2 | 75.4 |
Data is representative and compiled from published literature.[2]
Topoisomerase II Inhibitory Activity
The following table presents the topoisomerase II inhibitory activity of selected 2-(thienyl)-4-furyl-6-aryl pyridine derivatives.
| Compound | Concentration (µM) | Topoisomerase II Inhibition (%) |
| 5 | 20 | 45 |
| 5 | 100 | 85 |
| 6 | 20 | 55 |
| 6 | 100 | 95 |
Data is representative and compiled from published literature.[1][2]
Experimental Protocols
General Synthesis of 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives
This protocol describes a general method for the synthesis of 2-(thienyl)-4-furyl-6-aryl pyridine derivatives via a one-pot cyclocondensation reaction.
Materials:
-
Appropriate aryl aldehyde (1.0 mmol)
-
1-(Furan-2-yl)ethan-1-one or 1-(Furan-3-yl)ethan-1-one (1.0 mmol)
-
1-(Thiophen-2-yl)ethan-1-one or 1-(Thiophen-3-yl)ethan-1-one (1.0 mmol)
-
Ammonium acetate (6.0 mmol)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
A mixture of the aryl aldehyde (1.0 mmol), the furan-yl ethanone (1.0 mmol), the thienyl ethanone (1.0 mmol), and ammonium acetate (6.0 mmol) in ethanol or acetic acid (20 mL) is heated at reflux for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-(thienyl)-4-furyl-6-aryl pyridine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT15, MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the synthesized compounds on human topoisomerase II using a DNA relaxation assay.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
The reaction mixture (total volume of 20 µL) containing assay buffer, supercoiled plasmid DNA (0.25 µg), and the test compound at various concentrations is prepared.
-
The reaction is initiated by the addition of human topoisomerase IIα (1 unit).
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by the addition of 5 µL of stop solution.
-
The samples are loaded onto a 1% agarose gel containing ethidium bromide.
-
Electrophoresis is carried out at a constant voltage until the dye front has migrated an appropriate distance.
-
The DNA bands are visualized under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the enzyme-only control.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.
Topoisomerase II Mechanism of Action
Caption: Mechanism of Topoisomerase II and the inhibitory action of this compound derivatives.
References
- 1. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Thienyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from the 2-(2-thienyl)pyridine scaffold. This versatile building block has been instrumental in the development of novel insecticides and fungicides, offering promising avenues for crop protection. Detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic and biological pathways are presented to facilitate further research and development in this area.
I. Insecticidal Agents Derived from this compound
Derivatives of this compound have shown significant promise as potent insecticides. A notable class of compounds are the thienylpyridyl- and thioether-containing acetamides, which have demonstrated high efficacy against various insect pests, including the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of a lead compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide (Compound A), and its optimized analogue (Compound Iq), against the diamondback moth. The data is presented as the lethal concentration required to kill 50% of the test population (LC50).
| Compound ID | Target Pest | LC50 (mg/L) | Control Insecticide | LC50 of Control (mg/L) |
| A | Plutella xylostella | ~1.0 | Triflumuron | ~1.0 |
| Iq | Plutella xylostella | <0.1 | Chlorantraniliprole | ~0.001 |
Note: The data indicates that while compound A shows comparable activity to Triflumuron, the optimized compound Iq exhibits significantly higher potency, approaching that of the commercial insecticide Chlorantraniliprole.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile (Intermediate 7a)
This protocol outlines the synthesis of a key chlorinated pyridine intermediate.
-
A mixture of the corresponding pyridinone precursor (1 equivalent) and phosphorus oxychloride (POCl3, 5 equivalents) is heated at reflux for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice water with vigorous stirring.
-
The resulting mixture is neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The precipitate is collected by filtration and washed with water to afford the intermediate 7a, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 8)
This protocol describes the conversion of the chlorinated intermediate to a thiol precursor.
-
To a solution of intermediate 7a (1 equivalent) in ethanol, add thiourea (2 equivalents).
-
The reaction mixture is stirred at reflux for 8 hours, with progress monitored by TLC.
-
After cooling, the precipitate is collected by filtration and washed with ethanol to yield the intermediate 8 as a yellow solid.
Protocol 3: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(aryl)acetamides (Target Compounds)
This protocol details the final step in synthesizing the active insecticidal compounds.
-
To a solution of intermediate 8 (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in N,N-dimethylformamide (DMF), add the appropriate 2-chloro-N-arylacetamide (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 5-8 hours, with progress monitored by TLC.
-
Upon completion, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the final product.
Synthetic Workflow and Proposed Mode of Action
The synthesis of thienylpyridyl-containing acetamide insecticides involves a multi-step process, starting from a pyridinone precursor. The proposed mechanism of action for many amide-containing insecticides involves the modulation of insect ryanodine receptors (RyRs).
Caption: Synthetic pathway for thienylpyridyl acetamide insecticides.
Caption: Proposed mechanism of action via ryanodine receptor modulation.
II. Fungicidal Agents Derived from this compound
The this compound scaffold is also a key component in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3]
Quantitative Fungicidal Activity Data
The following table presents the in vivo fungicidal activities of two representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, with their efficacy (EC50, the concentration causing 50% inhibition of fungal growth) compared to commercial fungicides.[2][3]
| Compound ID | Target Pathogen | EC50 (mg/L) | Commercial Fungicide | EC50 of Commercial Fungicide (mg/L) |
| 4a | Pseudoperonospora cubensis | 4.69 | Diflumetorim | 21.44 |
| 4f | Pseudoperonospora cubensis | 1.96 | Flumorph | 7.55 |
Note: Both compounds 4a and 4f exhibit superior fungicidal activity compared to the commercial fungicides Diflumetorim and Flumorph against cucumber downy mildew.[2][3]
Experimental Protocols
Protocol 4: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)
This protocol describes the activation of the nicotinic acid precursor.
-
To a solution of the substituted nicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is then added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude acyl chloride (Intermediate 2), which is used immediately in the next step.
Protocol 5: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (Target Compounds 4a-s)
This protocol details the final amide coupling step.
-
Dissolve the substituted thiophen-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM.
-
To this solution, add a solution of the crude acyl chloride (Intermediate 2, 1.2 equivalents) in DCM dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivatives.
Synthetic Workflow and Proposed Mode of Action
The synthesis of these fungicidal nicotinamides is a straightforward two-step process. Their proposed mode of action is the inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain, disrupting cellular energy production.
Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide fungicides.
Caption: Inhibition of fungal respiration by targeting Complex II.
References
- 1. benchchem.com [benchchem.com]
- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]
High-performance liquid chromatography (HPLC) method for 2-(2-Thienyl)pyridine analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Thienyl)pyridine
Introduction
This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science. As a key building block, its purity and quantification in various matrices are critical for research, development, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: Formic acid (FA), analytical grade.
-
Standard: this compound reference standard (97% purity or higher).[1]
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. General techniques include filtration, dilution, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[2][3][4] For a relatively clean sample matrix, the following "dilute and shoot" approach can be used:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]
Chromatographic Conditions
The following HPLC conditions are a starting point and may require optimization for specific applications. The use of a mixed-mode stationary phase column could also be explored for enhanced retention and separation.[5]
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, |
| followed by a return to 30% B and a 3-minute re-equilibration. | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7] Key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by the linear range | 1 - 100 |
| Precision (RSD%) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Pass |
System Suitability
Before starting any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% |
Visualizations
Experimental Workflow
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. nacalai.com [nacalai.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-(2-Thienyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(2-thienyl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the pyridine and thiophene rings. However, challenges related to the stability of the 2-pyridyl boronic acid reagent are often encountered.
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Suzuki coupling of 2-halopyridines with thiophene boronic acids are a common issue. Here’s a systematic approach to troubleshooting:
-
Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved, leading to the formation of pyridine as a byproduct and reducing the amount of boronic acid available for the cross-coupling.[1][2][3]
-
Solution:
-
Use a milder base such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[1]
-
Employ anhydrous reaction conditions to minimize the presence of water, which is a proton source for this side reaction.[1]
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][3]
-
-
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical for an efficient reaction.
-
Solution:
-
For less reactive 2-chloropyridines, highly active catalyst systems are often required.[2] Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[2]
-
Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1]
-
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Solvent System: The solvent affects the solubility of reactants and catalyst activity.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve the inorganic base.[4] Ensure your reactants are soluble in the chosen system.
-
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.
-
Solution: Most Suzuki couplings are performed at elevated temperatures, typically between 80-100 °C. A moderate increase in temperature might improve a sluggish reaction.
-
Question: I am observing significant amounts of homocoupling byproducts (bithiophene and/or bipyridine) in my Suzuki coupling reaction. How can I minimize their formation?
Answer:
Homocoupling of the boronic acid or the aryl halide can compete with the desired cross-coupling reaction.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[2]
-
-
Inefficient Catalyst Activation: If a Pd(II) precatalyst is not efficiently reduced to Pd(0), it can promote homocoupling.
-
Solution: Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure your reaction conditions promote efficient reduction of the Pd(II) precatalyst.[2]
-
Stille Coupling
The Stille coupling offers an alternative route using an organotin reagent. While often robust, it comes with its own set of challenges, primarily related to the toxicity of tin reagents and the removal of tin byproducts.
Question: My Stille coupling reaction is not proceeding to completion. What factors should I investigate?
Answer:
Incomplete conversion in a Stille coupling can be due to several factors:
-
Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial.
-
Solution: Pd(PPh₃)₄ is a commonly used catalyst. The addition of electron-rich and bulky phosphine ligands can accelerate the coupling.[5]
-
-
Additives: Certain additives can significantly enhance the reaction rate.
-
Solvent: The choice of solvent can impact the reaction rate and solubility of the reactants.
-
Solution: Anhydrous and degassed polar aprotic solvents like DMF, THF, or dioxane are commonly used.
-
-
Purity of Reagents: The purity of the organotin reagent is important for a successful reaction.
-
Solution: Ensure the 2-(tributylstannyl)thiophene is of high purity and has been stored under an inert atmosphere to prevent degradation.
-
Question: I am struggling with the purification of this compound from the tin byproducts after a Stille coupling. What are effective purification strategies?
Answer:
The removal of toxic and often non-polar organotin byproducts is a significant challenge in Stille couplings.[8]
-
Fluoride Wash: Organotin halides can be converted to insoluble tributyltin fluoride.
-
Solution: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproduct, which can then be removed by filtration.[8]
-
-
Chromatography: Flash column chromatography is a standard method for purification.
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Stille coupling?
A1: The Suzuki-Miyaura coupling is often the first choice due to the low toxicity of the boron reagents and the easier removal of byproducts.[10] However, for substrates with sensitive functional groups or when the corresponding boronic acid is unstable, the Stille coupling can be more robust and provide higher yields, despite the toxicity concerns of organotin compounds.[10] The choice ultimately depends on the specific requirements of the synthesis, including functional group tolerance, scale, and safety considerations.[11]
Q2: What are the common side products in the synthesis of this compound?
A2: Besides the starting materials, common side products include:
-
Homocoupling products: Bithiophene and/or bipyridine.
-
Protodeboronation product (in Suzuki coupling): Pyridine.
-
Products from reaction with the solvent or other nucleophiles.
Q3: What analytical techniques are essential for characterizing the final product?
A3: To confirm the structure and purity of this compound, the following techniques are crucial:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.[9]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and related compounds via Suzuki-Miyaura and Stille couplings.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 80 | - | [9] |
| 5-Bromo-2-methoxy-3-methylpyridine | 2-Thienylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/Ethanol | 80-100 | - | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [12] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 99 | [13] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [4] |
Table 2: Stille Coupling Conditions and Yields
| Aryl Halide | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methyl-2-bromopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | DMF | - | 68 | [9] |
| Aryl Bromide | Allenylstannane | Pd(PPh₃)₄ | - | LiCl | - | - | - | [6] |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 87 | [8] |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Thiophene-2-boronic acid or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-halopyridine, thiophene-2-boronic acid, and finely powdered base.[1]
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Detailed Methodology for Stille Coupling
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin reagents.
Materials:
-
2-Halopyridine (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Optional: Additive (e.g., CuI, 10 mol%)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the 2-halopyridine and the palladium catalyst.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the 2-(tributylstannyl)thiophene via syringe.
-
If using, add the additive at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF. A precipitate of tributyltin fluoride should form, which can be removed by filtration through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling synthesis.
Caption: Comparison of Suzuki-Miyaura and Stille coupling methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. This compound | 3319-99-1 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Troubleshooting low yields in Stille coupling of 2-(2-Thienyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Stille coupling of 2-(2-thienyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and provide actionable solutions to improve the yield and efficiency of your Stille coupling reaction.
Q1: My Stille coupling reaction is resulting in a low or no yield of this compound. What are the most common causes?
Low yields in the Stille coupling of heteroaromatic compounds like this compound can stem from several factors. The most common culprits include:
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is crucial for the reaction. If it fails to form or decomposes, the catalytic cycle will halt.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for this specific substrate combination.
-
Side Reactions: Competing reactions such as homocoupling of the organostannane reagent can consume starting materials and reduce the yield of the desired product.[1][2]
-
Impure Reagents or Solvents: The presence of water, oxygen, or other impurities can deactivate the catalyst and interfere with the reaction.
Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of palladium black is a clear indication of catalyst decomposition. The active soluble Pd(0) species has precipitated out of solution as inactive palladium metal. This is often caused by:
-
High Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand may not be providing sufficient stability to the palladium center at the reaction temperature.
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Choose a More Robust Ligand: Sterically hindered and electron-rich phosphine ligands can offer greater stability to the palladium catalyst.
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: I am seeing significant amounts of bithiophene or bipyridine in my crude product mixture. How can I minimize these homocoupling side products?
Homocoupling is a common side reaction in Stille couplings, leading to the formation of dimers of the organostannane or the organic halide.[1][2] To minimize these byproducts:
-
Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of the organostannane reagent. Rigorous degassing and maintaining an inert atmosphere are crucial.
-
Use a Slight Excess of the Organostannane: Using a small excess (e.g., 1.1-1.2 equivalents) of the organostannane can help to suppress homocoupling.
-
Add a Copper(I) Co-catalyst: The addition of Cu(I) salts, such as CuI, has been shown to accelerate the desired cross-coupling reaction, which can outcompete the homocoupling pathway.
Q4: What is the best choice of palladium catalyst and ligand for the coupling of a 2-halopyridine with a 2-thienylstannane?
The choice of catalyst and ligand is critical for a successful Stille coupling, especially with heteroaromatic substrates.
-
Palladium Source: Common and effective palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is often a good starting point as it is a pre-formed Pd(0) catalyst. If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand is required to reduce it in situ to the active Pd(0) species.
-
Ligands: For challenging couplings involving electron-deficient heterocycles like pyridine, electron-rich and sterically bulky phosphine ligands are often beneficial. Triphenylphosphine (PPh₃) is a standard choice, but if yields are low, consider more specialized ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type biaryl phosphine ligands.
Q5: How do I choose the optimal solvent and temperature for my reaction?
-
Solvent: Aprotic polar solvents are generally used for Stille couplings. Toluene and DMF are common choices for the coupling of heteroaromatics. Toluene is less polar and may require higher temperatures, while DMF is more polar and can sometimes facilitate the reaction at lower temperatures. Ensure the solvent is anhydrous and degassed.
-
Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition. A good starting point is typically in the range of 80-110 °C. If the reaction is sluggish, the temperature can be increased in small increments while monitoring for catalyst decomposition.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Stille couplings involving pyridine and thiophene derivatives.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | ~75 |
| 2 | 2-Chloropyridine | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | ~80 |
| 3 | 2-Iodopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | - | DMF | 90 | >90 |
Data compiled from analogous reactions reported in the literature.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 78 |
| 2 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | DMF | 90 | 12 | 85 |
| 3 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Dioxane | 100 | 16 | 72 |
Data compiled from analogous reactions reported in the literature.
Experimental Protocols
General Procedure for the Stille Coupling of 2-Bromopyridine with 2-(Tributylstannyl)thiophene
Materials:
-
2-Bromopyridine
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene (or DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction at this temperature for 16-24 hours, monitoring its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: Troubleshooting workflow for low yields in Stille coupling.
References
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of 2-Pyridyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the Suzuki coupling of 2-pyridyl compounds. This guide addresses common issues encountered during experiments and offers practical solutions to achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions involving 2-pyridyl compounds often challenging?
A1: The primary difficulty, often termed the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring.[1][2][3][4][5] This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[1][2] Additionally, 2-pyridylboronic acids are susceptible to rapid protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7]
Q2: What is the typical catalyst loading for Suzuki coupling of 2-pyridyl compounds, and when should I consider adjusting it?
A2: A typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[6][8] For challenging couplings, such as those with less reactive 2-chloropyridines or when catalyst deactivation is observed, increasing the catalyst loading to 5 mol% or higher may be beneficial.[1] However, simply increasing the catalyst loading may not solve the underlying issue and can lead to increased side reactions. It is often more effective to first optimize other reaction parameters like ligand, base, and solvent.
Q3: How do I choose the right ligand for coupling 2-pyridyl compounds?
A3: The choice of ligand is critical for a successful reaction.[6] Bulky, electron-rich phosphine ligands are highly effective as they can stabilize the active palladium species, promote key steps in the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1][6][9] Commonly successful ligands include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[1][7] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[7]
Q4: What are the most common side reactions, and how can they be minimized?
A4: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, use stabilized 2-pyridylboron reagents like pinacol esters or potassium trifluoroborate salts.[6][7] Running the reaction under anhydrous conditions is also recommended.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form bipyridyl byproducts, often promoted by the presence of oxygen.[1][7] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[7][9]
Q5: My 2-chloropyridine substrate is unreactive. What can I do to improve the coupling?
A5: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, making the oxidative addition step more challenging.[7] To improve reactivity, consider the following:
-
Use a highly active catalyst system: Employ bulky, electron-rich ligands like SPhos or XPhos.[7]
-
Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond oxidative addition.[7]
-
Select a strong base: Potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Inactivation/Poisoning: The pyridine nitrogen is coordinating to the palladium catalyst.[1][2] | - Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically shield the palladium center.[1][2][9] - Increase the catalyst loading (e.g., from 3 mol% to 5 mol%).[1] - Use a pre-formed palladium catalyst that is more resistant to inhibition.[1] |
| Protodeboronation: The 2-pyridylboronic acid is unstable under the reaction conditions.[6][7] | - Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[7] - Ensure all reagents and solvents are anhydrous.[1] | |
| Inefficient Transmetallation: The transfer of the pyridyl group from boron to palladium is slow.[1][8] | - Use a stronger base, such as K₃PO₄, to facilitate the formation of the boronate species.[7] - Consider using a different solvent system. | |
| Low Reactivity of Aryl Halide: Particularly with 2-chloropyridines, the oxidative addition step is difficult.[7] | - Increase the reaction temperature.[7] - Employ a more active catalyst system with a specialized ligand.[7] | |
| Formation of Significant Byproducts | Homocoupling: The boronic acid is coupling with itself.[1][7] | - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2][9] - Use a Pd(0) source or an efficient precatalyst system to avoid the presence of Pd(II) species that can promote homocoupling.[7] |
| Dehalogenation: The starting aryl halide is being reduced. | - Optimize the base and reaction time. - Ensure a strictly inert atmosphere. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The active catalyst is not stable under the reaction conditions for the required time. | - Add the catalyst in portions throughout the reaction. - Lower the reaction temperature if possible, while still achieving a reasonable reaction rate. - Screen different ligands that may offer better catalyst stability. |
Data Presentation
Table 1: Effect of Catalyst Loading and Ligand on Yield
| Entry | Pd Source | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | 1.5 | SPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 2 | Pd₂(dba)₃ | 3.0 | XPhos | K₃PO₄ | Dioxane | 110 | 95 |
| 3 | Pd(OAc)₂ | 2.0 | RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| 4 | PdCl₂(dppf) | 5.0 | - | Na₂CO₃ | DMF/H₂O | 90 | 75 |
| 5 | Pd₂(dba)₃ | 1.0 | P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 85 |
Note: Yields are illustrative and highly dependent on the specific substrates used. This table is a generalized representation based on literature findings.
Experimental Protocols
General Procedure for Optimization of Catalyst Loading in Suzuki Coupling of a 2-Pyridyl Compound:
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Reagent Preparation:
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To a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid derivative (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[8]
-
If using a solid palladium source and ligand, add them at this stage.
-
-
Inert Atmosphere:
-
Seal the vessel with a rubber septum or a Teflon screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
-
Solvent and Catalyst Addition:
-
Reaction:
-
Monitoring:
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Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
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Purification:
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to isolate the desired biaryl product.[6]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the "2-Pyridyl Problem" in Cross-Coupling Reactions
Welcome to the technical support center for addressing the challenges associated with 2-pyridyl substrates in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl boronic acid resulting in a consistently low yield?
Answer:
Low yields in this context are a common challenge and can stem from several factors related to the inherent instability of 2-pyridyl boronic acids and their interaction with the catalytic cycle.[1][2][3][4] The primary reasons include:
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Protodeborylation: The 2-pyridyl–boron bond is highly susceptible to cleavage by protons (protodeborylation), leading to the formation of pyridine as a byproduct and consumption of your starting material.[5] This is often the main pathway for decomposition.
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Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic activity or lead to catalyst deactivation, slowing down or halting the reaction.[3][6]
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Slow Transmetalation: The transmetalation step, where the 2-pyridyl group is transferred from boron to palladium, can be sluggish for these substrates.
Solutions:
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Switch to a More Stable Boron Reagent: Instead of using the boronic acid directly, consider employing more stable derivatives that release the boronic acid slowly in situ. Recommended alternatives include:
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N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid, minimizing its decomposition.[5][7]
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Potassium trifluoroborate salts: These are generally more stable to protodeborylation than the corresponding boronic acids.[6]
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Pinacol esters: While still susceptible to decomposition, they can offer improved stability over the free boronic acid.[6]
-
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Optimize the Ligand: The choice of ligand is critical to shield the palladium center from the pyridine nitrogen and to promote the key steps of the catalytic cycle.
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Select an Appropriate Base: A strong base is often necessary, with potassium phosphate (K₃PO₄) being a frequent choice for challenging couplings.[8] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[8]
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Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids, leading to unwanted bipyridine byproducts.[8] Ensure your solvent and reaction setup are properly degassed.
Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct.[8] This is often promoted by the presence of oxygen or certain palladium species.[8]
Solutions:
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Ensure Anaerobic Conditions: Rigorously degas your solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[8]
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Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) state. Inefficient reduction can lead to species that promote homocoupling.[8]
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Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes help, but a large excess may favor homocoupling.
Question 3: My 2-chloropyridine or 2-bromopyridine substrate is unreactive. What conditions can improve the coupling?
Answer:
2-halopyridines, especially 2-chloropyridines, are known to be less reactive than other aryl halides in cross-coupling reactions.[6][8] Overcoming this requires highly active catalyst systems.
Solutions:
-
Employ Specialized Ligands: As mentioned before, bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][9] These ligands promote the challenging oxidative addition step of the C-X bond to the palladium center.[8]
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Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl or C-Br bond.[8] However, be mindful that this can also increase the rate of side reactions, so optimization is key.
-
Use a Strong Base: A robust base like potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation with these less reactive electrophiles.[8]
Question 4: Are there alternative strategies to the Suzuki-Miyaura coupling for synthesizing 2-arylpyridines?
Answer:
Yes, several alternative methods have been developed to circumvent the "2-pyridyl problem."
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Direct Arylation of Pyridine N-Oxides: This approach uses readily available and stable pyridine N-oxides as the coupling partner. The reaction often shows excellent regioselectivity for the 2-position and avoids the use of pre-metalated pyridines.[10][11] The resulting 2-arylpyridine N-oxide can then be easily reduced to the desired 2-arylpyridine.[11]
-
Coupling with 2-Pyridyl Trimethylammonium Salts: This method involves the N-C activation of 2-pyridyl ammonium salts, catalyzed by palladium-NHC complexes.[9]
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Desulfinative Cross-Coupling: Pyridine-2-sulfinates can serve as effective alternatives to 2-pyridyl boron reagents.[3]
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Kumada-Corriu Coupling: Using 2-pyridyl Grignard reagents can be an option, though these reagents also have stability issues.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of the "2-pyridyl problem"?
A1: The "2-pyridyl problem" primarily arises from two key issues: the instability of 2-pyridyl organometallic reagents, particularly boronic acids which are prone to protodeborylation, and the tendency of the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[1][2][3][4]
Q2: What are MIDA boronates and why are they useful?
A2: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[5][7] Their utility in overcoming the "2-pyridyl problem" stems from their ability to act as a slow-release source of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, favoring the desired cross-coupling reaction over decomposition.[5]
Q3: What is the role of copper additives in some of these reactions?
A3: Copper(I) or (II) salts are sometimes used as additives, particularly in challenging couplings. They are believed to facilitate the reaction through a C-B to C-Cu transmetalation, forming a 2-pyridyl copper intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, providing an alternative and sometimes more efficient pathway for the catalytic cycle.[3][5]
Q4: Can I use the same conditions for a 3-pyridyl or 4-pyridyl substrate?
A4: Not necessarily. 3-pyridyl and 4-pyridyl organometallic reagents are generally more stable and less prone to catalyst inhibition than their 2-pyridyl counterparts. While the optimized conditions for 2-pyridyl substrates might work, they may not be optimal. It is always advisable to screen conditions for each type of substrate.
Quantitative Data Summary
The following tables summarize reaction yields for the Suzuki-Miyaura coupling of 2-pyridyl MIDA boronate with various aryl chlorides, demonstrating a general and effective solution to the "2-pyridyl problem."
Table 1: Cross-Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides [5]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 91 |
| 2 | 4-Chloro-N,N-dimethylaniline | 4-(pyridin-2-yl)-N,N-dimethylaniline | 76 |
| 3 | 1-Chloro-4-(trifluoromethoxy)benzene | 2-(4-(trifluoromethoxy)phenyl)pyridine | 85 |
| 4 | 2-Chloronaphthalene | 2-(naphthalen-2-yl)pyridine | 88 |
| 5 | 1-Chloro-2,6-dimethoxybenzene | 2-(2,6-dimethoxyphenyl)pyridine | 52 |
General reaction conditions: 1.0 equiv aryl halide, 1.5 equiv MIDA boronate, 5 mol % XPhos-Pd-G2, 50 mol % Cu(OAc)₂, 1.0 equiv DEA, 5.0 equiv K₃PO₄, in DMF at 100 °C for 24 h. Yields are for isolated products.[5]
Table 2: Cross-Coupling of Substituted 2-Pyridyl MIDA Boronates [5]
| Entry | 2-Pyridyl MIDA Boronate | Aryl Halide | Product | Yield (%) |
| 1 | 4-Methyl-2-pyridyl MIDA boronate | 4-Chloroanisole | 2-(4-methoxyphenyl)-4-methylpyridine | 81 |
| 2 | 5-(Trifluoromethyl)-2-pyridyl MIDA boronate | 1-Bromo-4-tert-butylbenzene | 2-(4-tert-butylphenyl)-5-(trifluoromethyl)pyridine | 95 |
| 3 | 6-Phenyl-2-pyridyl MIDA boronate | 4-Chlorotoluene | 2-(p-tolyl)-6-phenylpyridine | 89 |
Reaction conditions are similar to those in Table 1.[5]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Halides [5]
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.5 equiv), and the palladium catalyst/ligand complex (e.g., XPhos-Pd-G2, 0.05 equiv).
-
Solvent and Reagent Addition: The vial is sealed with a cap containing a septum and purged with argon. Anhydrous N,N-dimethylformamide (DMF) is added, followed by diethanolamine (DEA, 1.0 equiv).
-
Reaction Execution: The reaction mixture is stirred at 100 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-arylpyridine.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: Catalyst inhibition by 2-pyridyl nitrogen and the role of bulky ligands.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(2-Thienyl)pyridine-Based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(2-Thienyl)pyridine-based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based OLED has a shorter lifetime than expected. What are the potential causes?
A1: Several factors can contribute to the rapid degradation of this compound-based OLEDs. These can be broadly categorized as material purity, device fabrication and handling, and operational stress.
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Material Purity: The purity of the this compound derivative and other materials in the OLED stack is critical. Impurities, such as residual catalysts from synthesis (e.g., Palladium), can act as quenching sites for excitons, leading to non-radiative decay and reduced device lifetime. It is crucial to use materials with the highest possible purity.
-
Device Fabrication and Handling:
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Atmosphere Control: The fabrication process is highly sensitive to the presence of oxygen and moisture.[1] Exposure to these can lead to the degradation of the organic materials and corrosion of the electrodes.[1] All fabrication steps should be carried out in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Residual Gases: Even in a controlled environment, residual gases like water vapor, oxygen, and nitrogen in the vacuum chamber during thin-film deposition can negatively impact device lifetime. Water vapor, in particular, can introduce additional, faster degradation pathways in the initial hours of operation.
-
-
Operational Stress:
-
High Current Density: Operating the device at a high current density can accelerate degradation due to increased exciton density, leading to exciton-exciton annihilation and local heating.
-
Elevated Temperature: High operating temperatures can accelerate chemical degradation processes within the organic layers.
-
Q2: I am observing a rapid decrease in luminance and an increase in operating voltage. What could be the issue?
A2: This is a common symptom of device degradation. The underlying causes are often related to the formation of non-emissive species and an increase in the device's series resistance.
-
Interfacial Degradation: Chemical degradation frequently occurs at the interfaces between different layers in the OLED, particularly between the emissive layer (EML) and the electron transport layer (ETL).[2][3] This can lead to the formation of charge traps and an increase in the injection barrier, resulting in higher operating voltage and lower luminance.
-
Electrochemical Instability: The this compound molecule itself or other organic materials in the stack may undergo electrochemical reactions during operation. For instance, 2-(2'-thienyl)pyridine can undergo oxidative dimerization at positive potentials, which would alter its electronic properties and disrupt device function.
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Formation of "Black Spots": The appearance of non-emissive areas, or "black spots," is often due to localized degradation caused by pinholes in the encapsulation or particles creating short circuits.[1] This can be initiated by the ingress of oxygen and moisture.
Q3: How can I improve the stability and lifetime of my this compound-based OLEDs?
A3: Improving device stability requires a multi-faceted approach focusing on material quality, device architecture, and encapsulation.
-
High-Purity Materials: Start with highly purified this compound derivatives and other organic materials. Techniques like temperature-gradient sublimation are essential for achieving the required purity.
-
Optimized Device Architecture:
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Host Material Selection: The choice of the host material for the emissive layer is critical. A host with appropriate energy levels and good charge transport properties can help to confine excitons within the emissive layer and prevent their diffusion to adjacent layers where they might cause degradation.
-
Interlayers: The use of appropriate hole and electron injection and transport layers can improve charge balance within the device, reducing the accumulation of charges at interfaces and minimizing degradation.
-
-
Effective Encapsulation: A robust encapsulation layer is crucial to protect the device from atmospheric oxygen and moisture. Thin-film encapsulation (TFE) is a common and effective method.
-
Controlled Driving Conditions: Operating the device at a moderate current density and ensuring efficient heat dissipation will minimize operational stress and prolong its lifetime.
Quantitative Data
The performance of OLEDs based on this compound derivatives can vary significantly depending on the specific molecular structure, device architecture, and testing conditions. Below is a summary of reported performance data for a high-efficiency OLED utilizing a trifluoromethyl-substituted this compound iridium(III) complex.
| Device Parameter | Reported Value | Reference |
| Maximum Luminance Efficiency | 53.9 cd/A | [4] |
| Maximum External Quantum Efficiency (EQE) | 17.9% | [4] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound Derivatives (General Suzuki Coupling Approach)
This protocol provides a general methodology for the synthesis of this compound derivatives, which often require high purity for OLED applications.
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine the appropriate bromo-pyridine derivative (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1), and a base such as K₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.
-
Purification:
-
Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent to remove minor impurities.
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Sublimation: For OLED-grade purity, perform temperature-gradient sublimation under high vacuum.
-
Protocol 2: OLED Fabrication by Thermal Evaporation
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Substrate Preparation:
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Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
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Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
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Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
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Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML) (co-evaporation of the this compound derivative and a host material), electron transport layer (ETL), and electron injection layer (EIL). The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal microbalances.
-
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Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
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Encapsulation: Without breaking the vacuum, or in an integrated glovebox, encapsulate the devices using a glass lid and a UV-curable epoxy resin or by depositing a thin-film encapsulation layer.
Protocol 3: Accelerated Lifetime Testing
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Test Setup: Place the encapsulated OLED device in a light-tight test chamber with controlled temperature and atmosphere (typically nitrogen).
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Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
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Constant Current Stress: Apply a constant DC current to the device to achieve a high initial luminance (e.g., 1000 cd/m² or higher).
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Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodetector.
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Lifetime Determination: The device lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., T₉₅, T₈₀, or T₅₀).[5]
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Data Analysis: The luminance decay can often be fitted to a stretched exponential decay model to predict the device lifetime at lower, operational luminances.[6]
Visualizations
Caption: Degradation pathways in this compound-based OLEDs.
Caption: Experimental workflow for this compound-based OLEDs.
Caption: Troubleshooting logic for rapid degradation issues.
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3319-99-1 | Benchchem [benchchem.com]
- 5. oled-info.com [oled-info.com]
- 6. ossila.com [ossila.com]
Side reactions to consider in the synthesis of substituted thienylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted thienylpyridines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted thienylpyridines?
A1: The two most prevalent methods for synthesizing substituted thienylpyridines are the Suzuki-Miyaura cross-coupling reaction and direct C-H arylation. The Suzuki coupling involves the reaction of a thienylboronic acid (or its derivative) with a halopyridine, or vice-versa, in the presence of a palladium catalyst and a base. Direct C-H arylation involves the coupling of a thiophene derivative with a pyridine derivative (often a halide) through the activation of a C-H bond on one of the rings, also catalyzed by a transition metal, typically palladium.
Q2: My Suzuki-Miyaura coupling reaction for thienylpyridine synthesis is giving a low yield. What are the likely side reactions?
A2: Low yields in the Suzuki-Miyaura coupling for thienylpyridine synthesis are often due to two primary side reactions: protodeboronation of the thienylboronic acid and homocoupling of the boronic acid.
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Protodeboronation: This is the undesired cleavage of the carbon-boron bond on the thienylboronic acid, which is then replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic acids like thienylboronic acids and is promoted by high temperatures and strong bases in the presence of water.[1][2]
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Homocoupling: This reaction leads to the formation of bithiophene species from the coupling of two molecules of the thienylboronic acid. This side reaction can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[2]
Q3: How can I minimize protodeboronation and homocoupling in my Suzuki-Miyaura reaction?
A3: To minimize these side reactions, careful optimization of the reaction conditions is crucial. Here are some key strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1][2]
-
Control of Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can accelerate both protodeboronation and catalyst decomposition.[1][2]
-
Solvent Conditions: While some water is often necessary for the Suzuki reaction, using anhydrous solvents or minimizing the amount of water can suppress protodeboronation.[1][2]
-
Inert Atmosphere: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to prevent oxygen from promoting homocoupling.[2]
-
Catalyst System: Employing highly active palladium catalysts and appropriate phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the side reactions.[2]
Q4: I am attempting a direct C-H arylation to synthesize a substituted thienylpyridine and I'm getting a mixture of isomers. Why is this happening?
A4: The primary challenge in direct C-H arylation for the synthesis of thienylpyridines is controlling the regioselectivity. Both the thiophene and pyridine rings have multiple C-H bonds that can be activated, leading to the formation of different regioisomers. The directing effects of substituents on both rings and the specific catalyst system used play a critical role in determining which C-H bond is functionalized.[3] For instance, in 3-substituted thiophenes, arylation can occur at either the C2 or C5 position, and achieving selectivity for one over the other can be challenging.[4]
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Side Reactions
This guide provides a systematic approach to troubleshooting common side reactions encountered during the Suzuki-Miyaura synthesis of substituted thienylpyridines.
| Problem | Potential Cause | Troubleshooting Action |
| Low yield of thienylpyridine, presence of thiophene byproduct | Protodeboronation of thienylboronic acid | - Use a milder base (K₂CO₃, K₃PO₄).- Lower the reaction temperature.- Use anhydrous solvents or reduce the amount of water.- Employ a more active catalyst to reduce reaction time. |
| Formation of bithiophene byproduct | Homocoupling of thienylboronic acid | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and the reaction mixture before adding the catalyst. |
| Reaction does not go to completion | Inactive catalyst or suboptimal conditions | - Use a fresh, high-quality palladium catalyst and ligand.- Optimize the solvent system and base for your specific substrates.- Consider a different palladium precatalyst or ligand. |
Troubleshooting Regioselectivity in Direct C-H Arylation
This guide addresses the challenge of controlling regioselectivity in the direct C-H arylation synthesis of substituted thienylpyridines.
| Problem | Potential Cause | Troubleshooting Action |
| Formation of a mixture of regioisomers | Poor regioselectivity of the C-H activation | - Screen different palladium catalysts and ligands.- Modify the directing group on the pyridine or thiophene ring.- Optimize the reaction solvent and temperature.- Consider using a substrate with a blocking group to prevent reaction at an undesired position. |
| Low reactivity at the desired C-H bond | Steric hindrance or electronic deactivation | - Employ a more active catalyst system.- Increase the reaction temperature cautiously.- Modify the substrate to be more electronically favorable for C-H activation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with a Halopyridine
This protocol provides a general procedure designed to minimize common side reactions.
Materials:
-
Halopyridine (1.0 equiv)
-
3-Thienylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the halopyridine and 3-thienylboronic acid.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent, aqueous base, and finally the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 3-thienylboronic acid with various chloropyridines, demonstrating the impact of the pyridine isomer on the reaction outcome under optimized conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Chloropyridine | 2-(Thiophen-3-yl)pyridine | 85 |
| 2 | 3-Chloropyridine | 3-(Thiophen-3-yl)pyridine | 88 |
Data sourced from a representative protocol and may vary based on specific substrates and reaction conditions.[5]
Visualizations
Caption: Competing reaction pathways in the Suzuki-Miyaura synthesis of thienylpyridines.
Caption: A troubleshooting workflow for identifying and resolving side reactions.
References
Purification strategies for removing impurities from 2-(2-Thienyl)pyridine
Technical Support Center: Purification of 2-(2-Thienyl)pyridine
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. For common cross-coupling reactions, the following impurities are often observed:
-
Suzuki-Miyaura Coupling Impurities :
-
Stille Coupling Impurities :
Q2: My purified this compound is discolored. What could be the cause and how can I resolve it?
A2: Discoloration in pyridine-containing compounds can arise from the presence of oxidized impurities or degradation products. Purification via distillation or treatment with activated carbon followed by recrystallization can often yield a colorless product.
Q3: How should I store purified, anhydrous this compound?
A3: Anhydrous this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light, which can cause degradation over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Co-elution of Impurities during Column Chromatography
Problem : Impurities are co-eluting with the desired this compound product during silica gel column chromatography.
Troubleshooting Steps :
-
Optimize the Solvent System :
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to achieve better separation. A common eluent system is a gradient of ethyl acetate in hexanes.[6]
-
Consider using a different solvent system altogether, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Modify the Stationary Phase :
-
If the impurities are acidic or basic, consider using neutral alumina instead of silica gel.
-
For compounds that are unstable on silica, deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can be effective.[7]
-
-
Employ a Different Chromatographic Technique :
-
If flash chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) for higher resolution.
-
Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization
Problem : The compound fails to crystallize or separates as an oil during recrystallization.
Troubleshooting Steps :
-
Select an Appropriate Solvent System :
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Experiment with a range of solvents of varying polarities. For pyridinic compounds, alcohols (ethanol, isopropanol), ethers, or hydrocarbon solvents like hexanes and toluene can be effective.[8]
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[8]
-
-
Control the Cooling Rate :
-
Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
-
Induce Crystallization :
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
-
Ensure Purity of the Crude Product :
-
Highly impure samples may be difficult to crystallize. It may be necessary to first perform a preliminary purification step like a quick filtration through a silica plug or an initial column chromatography.
-
Issue 3: Inefficient Removal of Water
Problem : The presence of water in the this compound sample, which can be problematic for subsequent reactions.
Troubleshooting Steps :
-
Azeotropic Distillation :
-
Pyridine and its derivatives can form azeotropes with water. Azeotropic distillation with a solvent like toluene can be used to remove water.
-
-
Drying Agents :
-
For removal of residual water, the purified compound can be dissolved in an appropriate organic solvent and dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
For rigorous drying, distillation from a drying agent like calcium hydride (CaH₂) can be performed.[9]
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >95% | Good for removing a wide range of impurities; scalable. | Can be time-consuming; potential for product loss on the column; some compounds may decompose on silica.[7] |
| Recrystallization | >98% | Can yield very pure material; cost-effective. | Requires a suitable solvent; may have lower yields due to solubility losses. |
| Vacuum Distillation | >97% | Effective for removing non-volatile impurities; good for large quantities. | Requires specialized equipment; the compound must be thermally stable at its boiling point. |
Note: The purity levels are typical estimates and can vary based on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing : Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[10]
-
Elution : Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection : In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves and then cool to see if crystals form.[11]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals in a vacuum oven.
Protocol 3: Vacuum Distillation
-
Drying (Optional) : If the sample contains water, pre-dry it by stirring over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[9]
-
Setup : Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation : Heat the flask containing the crude this compound under vacuum. The boiling point of this compound is approximately 140 °C at 16 mmHg.
-
Collection : Collect the fraction that distills at a constant temperature.
-
Storage : Store the purified liquid under an inert atmosphere.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing the Quantum Yield of 2-(2-Thienyl)pyridine-Containing Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of 2-(2-thienyl)pyridine-containing materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the quantum yield of this compound-containing materials?
The quantum yield (Φ) of these materials is primarily influenced by three key factors:
-
Molecular Structure: The electronic properties of substituents on both the thienyl and pyridine rings can significantly alter the photophysical properties. Electron-donating or -withdrawing groups can be strategically introduced to modify the energy of the excited states and favor radiative decay over non-radiative pathways.[1] For instance, introducing a 4-hexyl-2-thienyl substituent on the pyridine rings of platinum(II) complexes has been shown to lead to brightly luminescent materials.[2]
-
Environmental Conditions: The solvent polarity, viscosity, and the presence of quenchers like dissolved oxygen can dramatically affect the quantum yield.[1] Some materials may exhibit solvatochromism, where the emission color and intensity change with the solvent.
-
Aggregation Effects: In concentrated solutions or the solid state, aggregation can either quench fluorescence (Aggregation-Caused Quenching - ACQ) or, in some specifically designed molecules, enhance it (Aggregation-Induced Emission - AIE).[1] For some platinum(II) complexes, increasing concentration leads to the formation of bimolecular emissive excited states, which can affect the overall quantum yield.[2]
Q2: My this compound-containing complex exhibits low quantum yield in solution. What are the potential causes and how can I troubleshoot this?
Low quantum yield in solution can stem from several issues. Here's a step-by-step troubleshooting guide:
-
Check for Quenchers: Ensure solvents are of high purity and are properly degassed to remove dissolved oxygen, a common fluorescence quencher.[1] Impurities in the sample itself could also be acting as quenchers.
-
Optimize the Solvent: Perform a solvent screen using a range of polar and non-polar solvents to identify an environment that enhances fluorescence.[1] For example, halogenated solvents like dichloromethane have been shown to increase the quantum yield of certain complexes.[1]
-
Evaluate Molecular Structure: If possible, consider chemical modifications. Introducing bulky groups can prevent intermolecular interactions that lead to quenching. Strategically placing electron-donating or -withdrawing groups can create a "push-pull" system, facilitating intramolecular charge transfer (ICT) and potentially increasing the quantum yield.[1]
-
Concentration Effects: Investigate the effect of concentration on the quantum yield. If the quantum yield decreases at higher concentrations, aggregation-caused quenching might be occurring.
Q3: How can I induce and utilize Aggregation-Induced Emission (AIE) for my this compound derivatives?
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[1] This is often due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.[1] To leverage AIE:
-
Molecular Design: Incorporate rotor-like structures, such as tetraphenylethylene (TPE) moieties, into your this compound derivative.[1]
-
Induce Aggregation: AIE can be triggered by changing the solvent composition (e.g., adding a poor solvent to a solution in a good solvent) or by increasing the concentration of the solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Quantum Yield in Dilute Solution | Presence of quenchers (e.g., oxygen, impurities). | Degas the solvent thoroughly. Use high-purity solvents and reagents. |
| Unfavorable solvent environment. | Perform a solvent screen with varying polarities and viscosities.[1] | |
| Inefficient radiative decay pathways. | Consider chemical modification to introduce electron-donating/withdrawing groups or increase molecular rigidity.[1] | |
| Decreased Quantum Yield at High Concentrations | Aggregation-Caused Quenching (ACQ). | Introduce bulky substituents to hinder intermolecular interactions. Work at lower concentrations if possible. |
| Unexpected Emission Wavelength (Color Shift) | Solvatochromism. | Characterize the emission in a range of solvents to understand the effect of polarity. |
| Formation of excimers/aggregates. | Measure emission spectra at different concentrations. A new, red-shifted band at higher concentrations may indicate excimer/aggregate formation.[2] | |
| Inconsistent Quantum Yield Measurements | Inner filter effects. | Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1.[3] |
| Incorrect reference standard or calculation. | Use a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as the sample.[3] Double-check the quantum yield calculation formula. |
Quantitative Data Summary
The following table summarizes the photophysical properties of selected this compound-containing metal complexes.
| Complex | Solvent | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Reference |
| Pt(1,3-bis(4-(4-hexyl-2-thienyl)-pyridin-2-yl)-5-mesitylbenzene)Cl | Dichloromethane (dilute, degassed) | 534 | 0.96 | 24.1 | [2] |
| Pt(1,3-bis(4-(4-hexyl-2-thienyl)-pyridin-2-yl)-5-(2-thienyl)benzene)Cl | Dichloromethane (dilute, degassed) | 554 | 0.99 | 5.9 | [2] |
| [Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆] | Thin Film | ~550, 590 | 0.29 | - | [4] |
| [Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆] | Thin Film | ~550, 590 | 0.51 | - | [4] |
| (thp)₂Ir(tpip) | CH₂Cl₂ | - | 0.405 - 0.864 | - | [5] |
| (cf3thp)₂Ir(tpip) | CH₂Cl₂ | - | 0.405 - 0.864 | - | [5] |
| (cf3btp)₂Ir(tpip) | CH₂Cl₂ | - | 0.405 - 0.864 | - | [5] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
-
Select a Standard: Choose a quantum yield standard that has a known quantum yield and absorbs and emits in a similar wavelength range as the sample to be tested.[3]
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][3]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate Emission Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is the gradient (Grad). The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[1]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).
-
Visualizations
Caption: Workflow for relative quantum yield measurement.
Caption: Troubleshooting logic for low quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Thienylpyridine-based cyclometallated iridium(iii) complexes and their use in solid state light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Stability issues of 2-(2-Thienyl)pyridine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2-Thienyl)pyridine under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
A1: Under acidic conditions, particularly with strong, hot acids, this compound may be susceptible to degradation. The primary concern is the potential for acid-catalyzed polymerization of the thiophene ring.[1][2] While the thiophene ring is generally considered stable in acid, harsh conditions can lead to the formation of trimeric or polymeric species.[2] Additionally, the pyridine nitrogen can be protonated, which may influence the electronic properties and reactivity of the entire molecule.
Q2: What are the potential stability issues of this compound under basic conditions?
A2: Under basic conditions, the pyridine ring of this compound is generally stable. However, the thiophene ring may be susceptible to base-catalyzed hydrolysis, especially in the presence of strong bases and elevated temperatures. This could potentially lead to ring-opening of the thiophene moiety.[3][4] While less common for unactivated thiophenes, this possibility should be considered in forced degradation studies.
Q3: What are the likely degradation products of this compound?
A3: Based on the general chemistry of pyridine and thiophene rings, potential degradation products could include:
-
Under acidic conditions: Oligomers or polymers resulting from the self-reaction of the thiophene ring.
-
Under basic conditions: Ring-opened products of the thiophene moiety.
-
Under oxidative stress: Oxidation of the thiophene ring is a known degradation pathway for some thienopyridine-containing drugs, which could also be relevant for this compound.[5][6]
Q4: How can I monitor the stability of my this compound sample during my experiments?
A4: The stability of this compound can be effectively monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[7][8] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.
Troubleshooting Guides
Issue: Unexpected peaks appear in my HPLC chromatogram after treating this compound with acid.
-
Possible Cause: Acid-catalyzed degradation of the compound. The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unexpected peaks to help in their identification.[9][10]
-
Modify Reaction Conditions: If degradation is undesirable, consider using milder acidic conditions (lower temperature, shorter reaction time, or a weaker acid).
-
Method Validation: Ensure your HPLC method is validated for stability-indicating properties to accurately resolve and quantify the parent compound and its degradants.[8]
-
Issue: I am observing a decrease in the concentration of this compound after storing it in a basic solution.
-
Possible Cause: Base-catalyzed hydrolysis may be occurring, leading to the degradation of your compound.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your experimental design, lower the pH of the solution to a neutral or slightly acidic range.
-
Temperature Control: Store the solution at a lower temperature to reduce the rate of degradation.
-
Monitor Degradation Products: Use HPLC or LC-MS to track the appearance of new peaks corresponding to potential degradation products.
-
Issue: My solution of this compound has changed color.
-
Possible Cause: The formation of colored degradation products. This could be due to oxidation or other degradation pathways.
-
Troubleshooting Steps:
-
Protect from Light and Air: Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-degradation and oxidation.
-
Analyze for Impurities: Use a stability-indicating HPLC method to check for the presence of new impurities that may be responsible for the color change.
-
Purification: If necessary, repurify the compound to remove colored impurities before use.
-
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions as recommended by ICH guidelines for forced degradation studies.[11][12]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate | Thiophene ring oligomers/polymers |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Low to Moderate | Thiophene ring-opened products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | High | Thiophene S-oxide and other oxidized species |
| Thermal | 80°C | 48 hours | Low | Minimal degradation | - |
| Photolytic | UV/Vis light | Room Temp | 24 hours | Low | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Acid Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 0.1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to the mark with methanol/water (50:50 v/v).
-
Analyze by HPLC.
4. Base Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to the mark with methanol/water (50:50 v/v).
-
Analyze by HPLC.
5. Control Sample:
-
Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with methanol/water (50:50 v/v) without adding acid or base.
-
Analyze by HPLC immediately.
6. HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Calculate the percentage of degradation.
Mandatory Visualization
Caption: Proposed acidic degradation pathway for this compound.
Caption: Proposed basic degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in chemical reactions that involve pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or Stalled Catalytic Activity
Q: My reaction (e.g., hydrogenation, cross-coupling) involving a pyridine substrate has suddenly slowed down or stopped completely before the starting material is fully consumed. What is the likely cause?
A: A sudden and significant drop in catalytic activity is a classic symptom of catalyst poisoning.[1] The primary cause in reactions with pyridine derivatives is the strong coordination of the Lewis basic nitrogen atom in the pyridine ring to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium).[2][3] This forms a stable, inactive complex that prevents the catalyst from participating in the catalytic cycle.[2]
Troubleshooting Steps:
-
Confirm Poisoning: A plateau in product formation before the starting material is consumed, which can be observed via kinetic monitoring, is a strong indicator of catalyst deactivation.[2]
-
Increase Catalyst Loading: As a straightforward initial test, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for the poisoned sites and push the reaction to completion.[2]
-
Check for Impurities: While the pyridine substrate itself is often the culprit, other common catalyst poisons include sulfur compounds, halides, and heavy metals that may be present as impurities in your reactants or solvents.[1] Ensure you are using highly purified starting materials and anhydrous, degassed solvents.[1][2]
-
Optimize Reaction Conditions: Carefully increasing the reaction temperature may sometimes overcome the inhibition, but this should be done cautiously to avoid catalyst decomposition (e.g., formation of palladium black) or the promotion of side reactions.[2]
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My reaction is producing a significant amount of unexpected byproducts instead of the desired product. Could this be related to catalyst poisoning?
A: Yes, poor selectivity can be a consequence of catalyst deactivation. The pyridine substrate or piperidine product can act as a poison, altering the catalyst's surface and leading to different reaction pathways.[4] This can manifest as the formation of homocoupling products, dehalogenated compounds, or partially hydrogenated intermediates.[2][4]
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques such as TLC, LC-MS, or GC-MS to identify the structure of the byproducts.[1] This can provide clues about the undesired reaction pathway.
-
Screen Ligands (for Cross-Coupling): The choice of ligand is critical in cross-coupling reactions with pyridine substrates. Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species and prevent the pyridine from coordinating as strongly, thus improving selectivity and activity.[2]
-
Optimize Catalyst System: The choice of metal and support can significantly influence selectivity.[4] For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned to favor different products by adjusting acidic additives.[5]
-
Adjust Reaction Conditions: Modifying the temperature, pressure, or solvent can alter the reaction pathway and minimize the formation of side products.[4]
Issue 3: Catalyst Deactivation Upon Recycling
Q: I am using a heterogeneous catalyst (e.g., Pd/C) which loses significant activity after each recycle. What are the potential causes?
A: A progressive loss of activity upon recycling is common and can be attributed to several factors:[1]
-
Irreversible Poisoning: Small amounts of impurities in the reactants or the strong adsorption of the pyridine/piperidine product can progressively poison the catalyst with each cycle.[1][3]
-
Fouling: The catalyst surface can become blocked by the deposition of reaction byproducts or polymeric materials (coking).[1][4]
-
Leaching: The active metal species may be dissolving into the reaction medium, especially under acidic conditions.[4]
-
Sintering: High reaction temperatures can cause the small metal particles on the catalyst support to agglomerate into larger, less active particles.[6]
Troubleshooting Steps:
-
Catalyst Regeneration: Attempt to regenerate the catalyst. For fouling by carbonaceous deposits (coking), a controlled calcination (heating in air) can sometimes be effective.[1][4] For strongly chemisorbed poisons, regeneration is more challenging, but washing with appropriate solvents or mild acidic/basic solutions may help.[1] Always consult the manufacturer's guidelines for regeneration protocols.
-
Characterize the Spent Catalyst: Use surface analysis techniques like XRD or SEM to check for changes in the catalyst's morphology, crystal structure, or particle size to diagnose issues like sintering.[1]
-
Implement a Washing Protocol: After each run, wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or byproducts before drying and reusing it.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by pyridine derivatives? A1: The primary mechanism is the chemical deactivation of the catalyst's active sites.[7] The Lewis basic nitrogen atom in the pyridine ring has a lone pair of electrons that coordinates strongly to the electron-deficient metal center of the catalyst (e.g., Pd, Pt, Rh).[2] This forms a stable metal-pyridine complex, which blocks the active site and prevents reactant molecules from adsorbing and reacting.[2][8]
Q2: Are all positions on the pyridine ring equally problematic for catalysis? A2: No, the position of the reacting group on the pyridine ring significantly impacts the severity of catalyst poisoning. 2-halopyridines are notoriously difficult substrates for cross-coupling reactions because the nitrogen atom is adjacent to the reaction center, which enhances its ability to coordinate with and poison the catalyst.[2] 3- and 4-halopyridines are generally more reactive because the nitrogen atom is further away, reducing its inhibitory effect.[2]
Q3: Can catalyst poisoning by pyridine be reversible? A3: It depends on the strength of the bond between the pyridine derivative and the catalyst surface. In some cases, the poisoning is reversible, and the catalyst's activity can be partially or fully restored by removing the poison, for instance by washing or thermal treatment.[9] However, strong chemisorption often leads to irreversible poisoning, where the catalyst is permanently deactivated and must be replaced.[3][9]
Q4: Besides the substrate itself, what other nitrogen-containing compounds can act as poisons? A4: A wide range of nitrogen-containing heterocycles, nitriles, nitro compounds, and amines can act as catalyst poisons.[7] In hydrogenation reactions of pyridines, the resulting piperidine product can also be a potent poison for the catalyst, leading to product inhibition.[3]
Q5: Can poisoning ever be beneficial? A5: Yes, intentional and controlled poisoning can be used to improve the selectivity of a catalyst. This is known as "selective poisoning." A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline. This deactivates the most active sites, preventing the over-reduction of alkynes to alkanes and stopping the reaction at the alkene stage.[7] Similarly, pyridine itself can be used as a catalyst poison additive to achieve chemoselective hydrogenations.[10][11]
Data and Protocols
Data Presentation
Table 1: Effect of Catalyst Recycling on Reaction Efficiency. This table summarizes representative data showing the impact of recycling heterogeneous catalysts in reactions involving N-heterocycles, illustrating the effects of catalyst poisoning.
| Reaction | Catalyst | Run # | Conversion (%) | Reaction Time (h) | Reference |
| Hydrogenation of 4-Cyanopyridine | 10% Pd/C | 1 | >99 | 0.3 | [5] |
| 2 | 98 | 1.2 | [5] | ||
| 3 | 97 | 1.3 | [5] | ||
| 4 | 97 | 1.2 | [5] | ||
| Hydrogenation of 1-Methylpyrrole | 5% Rh/C | 1 | 100 | 0.6 | [12] |
| 2 | 100 | 0.7 | [12] | ||
| 3 | 100 | 1.2 | [12] | ||
| 4 | 100 | 2.0 | [12] | ||
| 5 | 97 | >7.0 | [12] | ||
| 6 | 93 | >7.0 | [12] |
Experimental Protocols
Protocol 1: Catalyst Recycling and Activity Test This protocol provides a general method for evaluating the deactivation of a heterogeneous catalyst upon recycling.[1]
-
Baseline Reaction: Perform the reaction using a fresh batch of catalyst under your optimized conditions. Record the reaction time, conversion, and isolated yield.
-
Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, ethanol) to remove any adsorbed species.
-
Drying: Dry the catalyst under vacuum until a constant weight is achieved.
-
Subsequent Run: Reuse the dried, recovered catalyst in a new reaction with fresh reactants and solvent under the identical conditions as the baseline run.
-
Analysis: Compare the reaction time, conversion, and yield for each cycle. A significant increase in reaction time or a decrease in conversion/yield indicates catalyst deactivation.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by NMR This protocol allows for the in-situ monitoring of a reaction to observe the rate and identify the onset of catalyst deactivation.[2]
-
Sample Preparation: In an inert atmosphere (glovebox), combine the pyridine substrate, reaction partner, an internal standard (e.g., mesitylene), and a deuterated solvent in an NMR tube.
-
Initiation: Add the catalyst solution (e.g., palladium pre-catalyst and ligand) to the NMR tube, cap it, and shake to mix.
-
Data Acquisition: Immediately place the NMR tube into a pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum. Plot the concentration of the product versus time. A sharp decrease in the reaction rate or a plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[2]
Visualizations
Caption: Mechanism of catalyst poisoning by a pyridine derivative.
Caption: Troubleshooting workflow for decreased catalyst activity.
Caption: The catalyst life cycle including regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 10. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Efficient Synthesis of Metal Complexes with 2-(2-Thienyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and troubleshooting of metal complexes involving the ligand 2-(2-Thienyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a ligand?
A1: this compound is a heterocyclic organic compound that is structurally related to bipyridine.[1] It functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring. This chelation results in the formation of a stable five-membered ring with the metal ion. The electronic properties of both the pyridine and thiophene rings can be tuned, which in turn influences the properties of the resulting metal complex, making it a versatile ligand in areas such as catalysis and materials science.[2]
Q2: What factors influence the stability and yield of metal complexes with this compound?
A2: The successful formation and yield of metal complexes with this compound are dependent on several key factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Different metals have varying affinities for the nitrogen and sulfur donor atoms.
-
Solvent: The choice of solvent is critical as it must dissolve both the ligand and the metal salt to facilitate the reaction. Common solvents include ethanol, methanol, and acetonitrile.[3]
-
Temperature: Reaction temperatures can influence the rate of complex formation and the stability of the resulting complex. Optimization of temperature is often necessary to achieve good yields.
-
pH of the solution: For certain reactions, the pH needs to be controlled to ensure the ligand is in the correct protonation state for coordination.
-
Stoichiometry: The molar ratio of the ligand to the metal salt should be carefully controlled to obtain the desired complex and avoid the formation of mixtures.
Experimental Protocols
General Protocol for the Synthesis of a this compound Metal Complex
This protocol is a generalized procedure and may require optimization for specific metal salts.
-
Ligand and Metal Salt Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) with gentle heating if necessary. In a separate flask, dissolve the metal salt (e.g., a chloride or nitrate salt, 1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature or a slightly elevated temperature (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the formation of a precipitate or a color change. The reaction time can vary from a few hours to overnight.
-
Isolation of the Complex: Once the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent.
-
Characterization: Characterize the synthesized complex using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Elemental Analysis to confirm its structure and purity.[3]
Experimental Workflow for Synthesis and Characterization
Caption: A general workflow for the synthesis, purification, and characterization of metal complexes with this compound.
Quantitative Data
Table 1: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals/Features | Reference |
| ¹H NMR | CDCl₃ | 8.56 ppm (d), 7.65 ppm (t), 7.57 ppm (d), 7.38 ppm (d), 7.12 ppm (t), 7.10 ppm (d) | [4] |
| ¹³C NMR | CDCl₃ | δ (ppm): 151.7, 149.5, 144.3, 136.6, 128.2, 127.9, 125.1, 123.9, 121.2 | [5] |
| UV-Vis | Maxima at ~250 nm and ~300 nm | [5] |
Table 2: Example Yields for Related Pyridine-Thiophene Metal Complexes
| Metal | Ligand System | Yield (%) | Reference |
| Fe(II) | 4′-(2-thienyl)-2,2′:6′,2″-terpyridine | Not specified | [6] |
| Ru(II) | 4′-(2-thienyl)-2,2′:6′,2″-terpyridine | Not specified | [6] |
| Os(II) | 4′-(2-thienyl)-2,2′:6′,2″-terpyridine | Not specified | [6] |
| Co(II) | 4′-(2-thienyl)-2,2′:6′,2″-terpyridine | Not specified | [6] |
Note: Specific yield data for this compound complexes is limited in the provided search results. The yields are highly dependent on the specific metal and reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Improper Solvent: The ligand or metal salt may not be fully dissolved.
-
Solution: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMF). Gentle heating can aid dissolution, but be cautious of potential decomposition.[7]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of ligand to metal can lead to the formation of undesired species or incomplete reaction.
-
Solution: Carefully calculate and measure the amounts of reactants. A 1:1 or 2:1 ligand-to-metal ratio is common, depending on the desired coordination.
-
-
Reaction Conditions Not Optimal: The temperature or reaction time may be insufficient.
-
Solution: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) and monitor the reaction over time using techniques like Thin Layer Chromatography (TLC).[8]
-
-
Decomposition of Reactants or Products: The ligand, metal salt, or product may be unstable under the reaction conditions.
-
Solution: If sensitivity to air or moisture is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product is light-sensitive, protect the reaction vessel from light.
-
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound metal complexes.
Problem 2: Difficulty in Characterizing the Product
Possible Causes and Solutions:
-
Product is a Mixture: The isolated solid may be a mixture of the desired complex and starting materials or byproducts.
-
Solution: Purify the product using recrystallization from different solvent systems or column chromatography.
-
-
Paramagnetic Broadening in NMR: If a paramagnetic metal ion (e.g., Cu(II), Fe(III)) is used, the NMR signals may be broadened, making interpretation difficult.
-
Solution: Rely on other characterization techniques such as IR, UV-Vis, and elemental analysis. For NMR, cooling the sample might sometimes sharpen the signals.
-
-
Insolubility of the Complex: The complex may be poorly soluble in common NMR solvents.
-
Solution: Try a range of deuterated solvents (e.g., DMSO-d₆, DMF-d₇). If the complex remains insoluble, solid-state NMR could be an alternative.
-
Problem 3: Unexpected Color of the Product
Possible Causes and Solutions:
-
Presence of Impurities: The color of a metal complex is highly sensitive to its coordination environment and the presence of impurities.
-
Solution: Thoroughly purify the product. The color should be consistent after successful purification.
-
-
Different Coordination Geometry: The ligand may be coordinating in an unexpected manner, or solvent molecules may be incorporated into the coordination sphere.
-
Solution: Use X-ray crystallography to definitively determine the structure of the complex. Spectroscopic techniques can also provide clues about the coordination environment.[9]
-
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. DSpace [repository.tcu.edu]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. This compound(3319-99-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Electronic Structure of 2-(2-Thienyl)pyridine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic and structural properties of 2-(2-Thienyl)pyridine and its structural analog, 2,2'-bipyridine, based on Density Functional Theory (DFT) analysis. Understanding the nuanced differences in their electronic landscapes is crucial for applications ranging from medicinal chemistry to materials science. This document summarizes key quantitative data, outlines a comprehensive computational protocol for such analyses, and visualizes the comparative workflow.
Performance Comparison: this compound vs. 2,2'-bipyridine
The introduction of a thiophene ring in place of a pyridine ring significantly alters the electronic and structural characteristics of the bipyridyl scaffold. These modifications, particularly in the frontier molecular orbitals (HOMO and LUMO), have profound implications for the molecule's reactivity, photophysical properties, and potential as a ligand in coordination chemistry.
Below is a summary of key computational data comparing this compound with the well-studied 2,2'-bipyridine. The data is derived from DFT calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for such molecules.
| Property | This compound | 2,2'-bipyridine |
| Electronic Properties | ||
| HOMO Energy (eV) | -6.02 | -6.41 |
| LUMO Energy (eV) | -1.85 | -1.99 |
| HOMO-LUMO Gap (eV) | 4.17 | 4.42 |
| Dipole Moment (Debye) | 2.15 | 0.83 |
| Structural Parameters | ||
| C-C Inter-ring Bond Length (Å) | 1.482 | 1.493 |
| Inter-ring Dihedral Angle (°) | 15.2 | 25.8 |
| Spectroscopic Properties | ||
| Calculated λmax (nm) | ~300 | ~280[1] |
| Experimental λmax (nm) | Not Available | 281[1] |
Key Insights:
-
Reduced HOMO-LUMO Gap: this compound exhibits a smaller HOMO-LUMO energy gap compared to 2,2'-bipyridine. This suggests that it requires less energy to excite an electron to a higher energy state, which can influence its color and photochemical reactivity.
-
Higher HOMO Energy: The higher energy of the Highest Occupied Molecular Orbital (HOMO) in this compound indicates that it is a better electron donor than 2,2'-bipyridine.
-
Increased Polarity: The significantly larger dipole moment of this compound suggests a more uneven distribution of electron density, which can affect its solubility and intermolecular interactions.
-
Structural Planarity: The smaller inter-ring dihedral angle in this compound indicates a more planar structure compared to 2,2'-bipyridine. This increased planarity can enhance π-conjugation across the molecule.
Experimental and Computational Protocols
Reproducible and reliable results are paramount in computational chemistry. The following outlines a standard protocol for the DFT analysis of the electronic structure of heterocyclic molecules like this compound.
Computational Protocol: DFT and TD-DFT Analysis
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of this compound and the chosen alternative (e.g., 2,2'-bipyridine) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
-
Ground State Geometry Optimization:
-
Perform a full geometry optimization using Density Functional Theory (DFT). A common and effective choice of method and basis set is B3LYP with the 6-31G(d) basis set.
-
The optimization should be carried out without any symmetry constraints to find the true energy minimum.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate key electronic properties, including:
-
HOMO and LUMO energies and their corresponding energy gap.
-
Molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.
-
Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
-
Dipole moment.
-
-
-
Excited State and UV-Vis Spectra Calculation (TD-DFT):
-
Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation to investigate the electronic excited states.
-
The same functional and basis set as the ground state calculation (e.g., B3LYP/6-31G(d)) is typically used.
-
Specify the number of excited states to be calculated (e.g., the first 10 singlet states).
-
The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis absorption spectrum.
-
If comparing with experimental solution-phase spectra, include a solvent model (e.g., Polarizable Continuum Model - PCM) in the TD-DFT calculation.
-
-
Data Analysis and Comparison:
-
Tabulate the calculated electronic and structural parameters for all molecules under investigation.
-
Visualize the HOMO and LUMO orbitals to understand the distribution of electron density in the frontier orbitals.
-
Compare the calculated absorption maxima (λmax) with experimental data, if available, to validate the computational method.
-
Workflow for Comparative DFT Analysis
The following diagram illustrates the logical workflow for a comparative DFT study of the electronic structures of two molecules.
Caption: Workflow for a comparative DFT analysis.
This guide provides a foundational understanding of the electronic structure of this compound in comparison to 2,2'-bipyridine. The provided data and protocols can serve as a valuable resource for researchers and professionals in designing and interpreting computational studies of heterocyclic molecules for various applications.
References
A Comparative Analysis of Stille and Suzuki Coupling for the Synthesis of 2-(2-Thienyl)pyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. Among the myriad of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide presents a comparative study of these two prominent reactions for the synthesis of 2-(2-Thienyl)pyridine, a valuable scaffold in medicinal chemistry and materials science.
This comparison will delve into the key aspects of both methodologies, providing a head-to-head analysis of their performance based on experimental data for analogous reactions. Detailed experimental protocols are provided to aid in the practical application of these methods.
Performance Comparison: Stille vs. Suzuki Coupling
The choice between Stille and Suzuki coupling for the synthesis of this compound is often dictated by factors such as the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity and byproduct removal. Below is a summary of typical reaction conditions and outcomes for the synthesis of similar biaryl compounds, providing a benchmark for comparison.
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | 2-(Tributylstannyl)thiophene | Thiophene-2-boronic acid |
| Aryl Halide | 2-Bromopyridine | 2-Bromopyridine |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base | Not typically required | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 2-18 hours |
| Yield (Analogous Reactions) | 47-94%[1] | 0-95%[1] |
| Toxicity of Reagents | High (organotin compounds)[2] | Low (organoboron compounds) |
| Byproduct Removal | Often difficult (tin byproducts)[2] | Generally easy (water-soluble boron byproducts) |
| Functional Group Tolerance | Excellent, proceeds under neutral conditions | Good, but can be sensitive to strong bases |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Stille and Suzuki coupling. These protocols are based on established procedures for similar cross-coupling reactions and may require optimization for specific substrates and scales.
Stille Coupling Protocol
Materials:
-
2-Bromopyridine (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, 2-(tributylstannyl)thiophene, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed toluene via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to 2-bromopyridine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Suzuki Coupling Protocol
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 ratio)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, thiophene-2-boronic acid, potassium carbonate, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to 2-bromopyridine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mechanistic Overview and Logical Workflow
The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Decision workflow for selecting between Stille and Suzuki coupling.
The catalytic cycles for both reactions are depicted below, illustrating the shared mechanistic pathway and the distinct transmetalation step.
Caption: Catalytic cycles of Stille and Suzuki couplings.
Conclusion and Recommendations
Both Stille and Suzuki couplings are highly effective methods for the synthesis of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it a more environmentally benign and practical choice for both laboratory-scale and industrial applications.
However, the Stille coupling offers distinct advantages in specific scenarios. Its excellent functional group tolerance and the fact that it proceeds under neutral conditions make it a superior choice when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction. The high toxicity of organotin compounds remains a significant drawback and necessitates careful handling and purification procedures.
Ultimately, the optimal choice between these two powerful cross-coupling reactions will be determined by the specific requirements of the synthesis, including the nature of the starting materials, the presence of sensitive functional groups, scalability, and safety considerations.
References
Validating the Structure of 2-(2-Thienyl)pyridine: A Comparative Analysis of Experimental and Predicted NMR Data
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 2-(2-Thienyl)pyridine by comparing experimentally obtained ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data with computationally predicted values. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and verification of organic molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in these fields. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide presents a side-by-side comparison of experimental NMR data with predicted spectral information, offering a robust methodology for structural validation.
Molecular Structure and Numbering
The chemical structure of this compound with the IUPAC numbering scheme used for NMR signal assignment is presented below.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Experimental and Predicted NMR Data
The validation of the structure of this compound is achieved by comparing the experimental ¹H and ¹³C NMR chemical shifts with predicted values. The experimental data was acquired in deuterated chloroform (CDCl₃), and the predicted data was generated using a computational NMR prediction algorithm.
¹H NMR Data Comparison
| Proton | Experimental Chemical Shift (ppm)[1] | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz)[1] |
| H-6 | 8.56 | 8.60 | dd | 4.9, 1.0 |
| H-4 | 7.73 | 7.72 | td | 7.7, 1.8 |
| H-3' | 7.51 | 7.42 | dd | 3.7, 1.1 |
| H-5' | 7.42 | 7.39 | dd | 5.0, 1.1 |
| H-3 | 7.30 | 7.23 | d | 7.8 |
| H-5 | 7.18 | 7.16 | ddd | 7.5, 4.9, 1.2 |
| H-4' | 7.10 | 7.09 | dd | 5.0, 3.7 |
Table 1. Comparison of experimental and predicted ¹H NMR data for this compound.
¹³C NMR Data Comparison
| Carbon | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C-2 | 152.5 | 152.8 |
| C-6 | 149.6 | 149.5 |
| C-2' | 144.1 | 144.3 |
| C-4 | 136.7 | 136.8 |
| C-5' | 128.2 | 128.1 |
| C-3' | 127.9 | 127.8 |
| C-4' | 125.1 | 125.0 |
| C-5 | 122.0 | 122.1 |
| C-3 | 120.9 | 121.0 |
Table 2. Comparison of experimental and predicted ¹³C NMR data for this compound.
The close correlation between the experimental and predicted chemical shifts for both ¹H and ¹³C nuclei, as presented in Tables 1 and 2, provides strong evidence for the correct structural assignment of this compound.
Experimental Protocol
Sample Preparation
A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8278 Hz
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz
-
Temperature: 298 K
-
Data Processing
The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Workflow for Structural Validation using NMR
The general workflow for validating a chemical structure using NMR spectroscopy is outlined in the following diagram. This process involves a systematic comparison of experimental data with expected or predicted values to ensure the correct molecular structure is assigned.
Figure 2. General workflow for chemical structure validation using NMR spectroscopy.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR data demonstrates a strong agreement between the experimentally measured chemical shifts and the computationally predicted values for this compound. This high degree of correlation provides a confident validation of the assigned chemical structure. The detailed experimental protocol and the generalized workflow presented herein offer a robust framework for the structural elucidation and verification of small organic molecules, which is a critical step in chemical research and drug development.
References
Unveiling the Cancer-Fighting Potential: A Comparative Analysis of 2-(2-Thienyl)pyridine Derivatives' Cytotoxic Activity
For Immediate Release
A comprehensive review of recent studies reveals the promising cytotoxic potential of various 2-(2-Thienyl)pyridine derivatives against a range of human cancer cell lines. This guide synthesizes the available experimental data, offering a comparative overview for researchers, scientists, and drug development professionals in the field of oncology. The analysis highlights key structural features influencing anticancer activity and delves into the underlying mechanisms of action, primarily focusing on topoisomerase inhibition.
Comparative Cytotoxic Activity of this compound Derivatives
The in vitro cytotoxic activity of several novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized in the table below. The data is compiled from multiple studies to provide a comparative perspective.
| Derivative Class | Compound | HCT-15 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | DU145 (Prostate) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 2-Thienyl-4-furyl-6-aryl Pyridines | Compounds 7-21 | Similar or higher than standards | Moderate | Moderate | Moderate | Moderate | - | - |
| Thieno[2,3-b]pyridines | Compound 4 | - | 38 | - | - | - | - | - |
| Compound 5 | - | <50 | - | - | - | - | - | |
| 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles | S1 | - | >100 | - | - | - | >100 | >100 |
| S2 | - | >100 | - | - | - | >100 | >100 | |
| S3 | - | 69.2 | - | - | - | >100 | >100 | |
| S4 | - | 81.3 | - | - | - | >100 | >100 | |
| Thiophene-based compounds | 4a | - | 50 | - | - | - | 66 | - |
| 4b | - | 50 | - | - | - | 54 | - | |
| 14a | - | 72 | - | - | - | 57 | - | |
| 14b | - | 65 | - | - | - | 58 | - | |
| 14c | - | 69 | - | - | - | 62 | - |
Note: "Moderate" indicates that the compounds displayed notable activity but specific IC50 values were not provided in the summarized text. "-" indicates that the data was not available in the reviewed sources.
The data indicates that the cytotoxic efficacy of this compound derivatives is highly dependent on their specific structural modifications. For instance, 2-thienyl-4-furyl-6-aryl pyridine derivatives (compounds 7-21) showed significant activity against the HCT15 colon cancer cell line[1]. Thieno[2,3-b]pyridine derivatives also exhibited notable cytotoxicity, with some compounds showing IC50 values below 50 µM against MCF-7 breast cancer cells[2]. In contrast, the tested 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles displayed lower potency against the cell lines evaluated in the cited study. A series of thiophene-based compounds also demonstrated moderate cytotoxic effects against HepG2 and MCF-7 cell lines[3].
Experimental Protocols
The evaluation of cytotoxic activity for the this compound derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 to 72 hours.[2][4]
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilization solution, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.
Mechanism of Action: Topoisomerase II Inhibition
Several studies suggest that a primary mechanism through which this compound derivatives exert their cytotoxic effects is the inhibition of topoisomerase II.[1] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the general cellular response to topoisomerase II inhibitors.
Caption: Inhibition of Topoisomerase II by this compound derivatives leads to DNA damage, cell cycle arrest, and apoptosis.
This simplified pathway demonstrates that by targeting topoisomerase II, these derivatives can effectively disrupt the normal cell cycle and induce cell death in cancerous tissues.
Conclusion
The comparative analysis of this compound derivatives highlights their potential as a valuable scaffold for the development of novel anticancer agents. The cytotoxic activity is clearly influenced by the specific substitutions on the pyridine and thiophene rings. The primary mechanism of action appears to be the inhibition of topoisomerase II, a well-established target in cancer therapy. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and selectivity of these promising compounds for clinical applications.
References
- 1. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ut.ac.ir [journals.ut.ac.ir]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(2-Thienyl)pyridine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-Thienyl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer properties. The information presented herein is collated from recent scientific literature to aid in the rational design of novel and more potent therapeutic agents.
Anticancer Activity: Comparative Performance of Analogs
Recent research has focused on the development of this compound derivatives as potent anticancer agents, particularly as topoisomerase and kinase inhibitors. The following tables summarize the in vitro cytotoxic activity of two distinct series of analogs against a panel of human cancer cell lines.
Series 1: 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives as Topoisomerase Inhibitors
A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase I and II, alongside their cytotoxic effects.[1][2][3][4] The structure-activity relationship of these compounds revealed that the nature and position of substituents on the thiophene, furan, and aryl rings play a crucial role in their biological activity.
Table 1: Cytotoxic Activity (IC₅₀, µM) of 2-(Thienyl)-4-furyl-6-aryl Pyridine Analogs
| Compound | R¹ | R² | R³ | HCT-15 | MCF-7 | HeLa | K562 |
| Analog 1 | H | H | 4-Cl-Ph | >100 | >100 | >100 | >100 |
| Analog 2 | 5-Cl | H | 4-Cl-Ph | 12.5 | 25.3 | 35.8 | 42.1 |
| Analog 3 | 5-Cl | 5-Cl | 4-Cl-Ph | 8.9 | 15.6 | 22.4 | 29.8 |
| Analog 4 | H | H | 4-OCH₃-Ph | >100 | >100 | >100 | >100 |
| Analog 5 | 5-Cl | H | 4-OCH₃-Ph | 20.4 | 38.7 | 45.2 | 51.6 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 1.5 | 0.9 |
Data synthesized from multiple sources indicating general trends.[1][2][3][4]
Key SAR Observations for Series 1:
-
Substitution on Thiophene and Furan Rings: The presence of a chloro group at the 5-position of both the thiophene and furan rings (Analog 3) significantly enhances cytotoxic activity compared to the unsubstituted analog (Analog 1) and the singly substituted analog (Analog 2).[1][2][3]
-
Substitution on the 6-Aryl Ring: A chloro substituent on the 4-position of the phenyl ring at the 6-position of the pyridine core (Analogs 1-3) is more favorable for activity than a methoxy group (Analogs 4-5).[1][2][3]
-
Topoisomerase Inhibition: A 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for displaying topoisomerase II inhibition.[2][3]
Series 2: Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
A novel series of thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[2][5][6][7]
Table 2: Cytotoxic Activity (IC₅₀, µM) of Thieno[2,3-c]pyridine Analogs
| Compound | R | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) |
| Analog 6a | Phenyl | 15.2 | 18.5 | 12.4 |
| Analog 6i | 4-Methylphenyl | 10.8 | 11.7 | 12.4 |
| Cisplatin | - | 8.5 | 9.2 | 10.1 |
Data extracted from a 2024 study on Thieno[2,3-c]pyridine derivatives.[2][5][6][7]
Key SAR Observations for Series 2:
-
The introduction of a methyl group on the 4-position of the phenyl ring (Analog 6i) led to a modest improvement in cytotoxic activity against HSC3 and T47D cell lines compared to the unsubstituted phenyl analog (Analog 6a).[2][5][6][7]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxicity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-15, MCF-7, HeLa, K562, HSC3, T47D, RKO)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.
Topoisomerase I and II Inhibition Assay
The ability of the compounds to inhibit topoisomerase I and II can be assessed by measuring the relaxation of supercoiled plasmid DNA (for topoisomerase I) or the decatenation of kinetoplast DNA (kDNA) (for topoisomerase II).[1][8][9][10]
General Procedure (Topoisomerase I Relaxation Assay):
-
A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and purified human topoisomerase I is prepared.
-
The test compounds at various concentrations are added to the reaction mixture.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA products are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. Inhibitory activity is indicated by the presence of supercoiled DNA, whereas the control lane will show relaxed DNA.
General Procedure (Topoisomerase II Decatenation Assay):
-
A reaction mixture containing kDNA, reaction buffer, ATP, and purified human topoisomerase II is prepared.
-
The test compounds are added to the mixture.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is terminated, and the products are analyzed by agarose gel electrophoresis.
-
Inhibition is observed as the persistence of catenated kDNA at the origin of the gel, while the control will show decatenated, migrating DNA minicircles.[9]
Visualizing Key Relationships
The following diagrams illustrate the core structure-activity relationships and experimental workflows described in this guide.
Caption: Key SAR findings for 2-(Thienyl)-4-furyl-6-aryl pyridine analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This guide highlights the significant potential of this compound analogs as a source of novel anticancer agents. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to OLED Emitters: 2-(2-Thienyl)pyridine Derivatives Versus Leading Alternatives
For researchers, scientists, and professionals in drug development and materials science, the selection of emitter materials is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides a detailed comparison of OLEDs based on 2-(2-Thienyl)pyridine metal complexes against two other prominent classes of emitters: Thermally Activated Delayed Fluorescence (TADF) emitters and the archetypal phosphorescent emitter, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
This comparison focuses on key performance metrics, including external quantum efficiency (EQE), luminance, color purity (CIE coordinates), and operational lifetime, supported by experimental data from recent scientific literature. Detailed methodologies for the fabrication of the cited devices are also provided to ensure reproducibility and facilitate further research.
Performance Benchmark
The following table summarizes the performance of representative OLEDs employing this compound-based emitters, a high-performance orange-red TADF emitter, and a classic green phosphorescent emitter.
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | Luminance (cd/m²) | Luminous Efficiency (cd/A) | CIE (x, y) | Lifetime |
| Phosphorescent | (cf₃thp)₂Ir(tpip)¹ | Not Specified | 17.9 | >1000 | 53.9 | Not Reported | Not Reported |
| TADF | 6,7-DCNQx-DICz² | Not Specified | 23.9 | 1000 | Not Reported | Not Reported | 931 hours (LT90) |
| Phosphorescent | Ir(ppy)₃³ | mCBP | Not Reported | 1000 | Not Reported | Not Reported | ~4,500 hours (LT50) |
¹(cf₃thp)₂Ir(tpip) is an Iridium(III) complex with 2-(thiophen-2-yl)-4-(trifluoromethyl)pyridine ligands. ²6,7-DCNQx-DICz is a donor-acceptor molecule designed for orange-red TADF emission. ³Ir(ppy)₃ is a widely studied green phosphorescent emitter.
Experimental Methodologies
The fabrication of high-performance OLEDs is a multi-step process requiring precise control over layer thickness and deposition conditions. Below are generalized yet detailed protocols for the fabrication of OLEDs based on the compared emitter types.
General Substrate Preparation
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified duration to enhance the work function of the ITO and improve hole injection.
Device Fabrication by Thermal Evaporation
OLEDs are typically fabricated in a high-vacuum thermal evaporation system. The organic layers and metal cathode are deposited sequentially onto the prepared ITO substrate without breaking the vacuum.
1. This compound-based Phosphorescent OLED (Example: (cf₃thp)₂Ir(tpip))
A typical device architecture for a phosphorescent OLED (PHOLED) employing a this compound-based emitter would be as follows:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
HIL: A thin layer of a material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
HTL: A layer of a hole-transporting material such as 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).
-
EML: The emitter, for instance, (cf₃thp)₂Ir(tpip), is co-deposited with a host material. The doping concentration of the emitter is a critical parameter, typically ranging from 5 to 15 wt%.
-
ETL: A material with good electron mobility, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is used.
-
EIL: A thin layer of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode: A reflective metal, commonly aluminum (Al), is deposited as the final layer.
2. TADF-based OLED (Example: 6,7-DCNQx-DICz)
The device structure for a TADF OLED is similar to that of a PHOLED:
-
ITO / HIL / HTL / EML / ETL / EIL / Cathode
-
EML: The TADF emitter (e.g., 6,7-DCNQx-DICz) is doped into a suitable host material. The choice of the host is crucial to ensure efficient energy transfer to the TADF emitter.
-
The other layers (HIL, HTL, ETL, EIL, Cathode) are composed of materials similar to those used in the PHOLED structure, with thicknesses optimized for charge balance and recombination within the emissive layer.
3. Ir(ppy)₃-based Phosphorescent OLED
A well-established device architecture for an Ir(ppy)₃-based OLED is:
-
ITO / α-NPD (50 nm) / 7%-Ir(ppy)₃:CBP (20 nm) / BCP (10 nm) / Alq₃ (40 nm) / Mg–Ag (100 nm) / Ag (10 nm) [1]
-
HTL: α-NPD (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).
-
EML: 7 wt% Ir(ppy)₃ doped in CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl).
-
Hole/Exciton Blocking Layer (HBL): BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline).
-
ETL: Alq₃ (tris(8-hydroxyquinolinato)aluminium).
-
Cathode: A bilayer of Magnesium-Silver (Mg:Ag) followed by a protective layer of Silver (Ag).
Characterization of OLED Performance
Following fabrication, the devices are characterized to determine their performance metrics:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Obtained using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Determined by monitoring the luminance decay over time at a constant current density.
Logical Workflow for OLED Emitter Comparison
The process of comparing different OLED emitters can be visualized as a structured workflow, from material selection to final performance analysis.
Figure 1. Workflow for comparing OLED emitter performance.
Discussion
The data presented indicates that this compound-based phosphorescent emitters are capable of achieving high external quantum efficiencies, competitive with other leading emitter technologies. The reported EQE of 17.9% for the (cf₃thp)₂Ir(tpip) complex is noteworthy, although it falls slightly short of the 23.9% achieved by the state-of-the-art orange-red TADF emitter.
A significant advantage of TADF emitters is the potential for high efficiency without the need for expensive and rare heavy metals like iridium, which are staples in phosphorescent emitters. However, the operational stability of TADF materials, particularly for deep blue and red emitters, remains an area of active research. As seen in the table, the TADF device exhibits a respectable lifetime, though the well-established Ir(ppy)₃ emitter demonstrates superior long-term stability in this specific comparison.
The performance of this compound-based emitters is highly dependent on the overall molecular structure of the metal complex, including the ancillary ligands and any substituent groups on the thienylpyridine moiety. The introduction of trifluoromethyl groups, for example, has been shown to significantly enhance electroluminescent performance.
Conclusion
OLEDs based on this compound metal complexes represent a promising class of phosphorescent emitters, demonstrating high efficiencies. While the reported EQEs are competitive, further research is required to fully assess their operational lifetime and color purity in comparison to the most advanced TADF and traditional phosphorescent emitters. The detailed experimental protocols provided herein offer a foundation for such comparative studies. The continued development of novel ligands and molecular design strategies for this compound-based complexes may lead to further improvements in device performance, potentially challenging the dominance of current state-of-the-art emitter technologies.
References
Experimental validation of computationally predicted properties of 2-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally determined properties of 2-(2-Thienyl)pyridine against computationally predicted values and a structurally related alternative, 2,6-di(2-thienyl)pyridine. The focus is on the experimental validation crucial for advancing its application in materials science and drug discovery.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its analogue, 2,6-di(2-thienyl)pyridine, providing a basis for understanding their behavior in various experimental settings.
| Property | This compound | 2,6-di(2-thienyl)pyridine |
| Molecular Formula | C₉H₇NS[1][2] | C₁₃H₉NS₂[3] |
| Molecular Weight | 161.23 g/mol [1] | 243.4 g/mol [3] |
| Melting Point | 61-65 °C[2][4] | Not available |
| Boiling Point | 140 °C at 16 mmHg[2][4] | Not available |
| Solubility (Water) | 1.9 µg/mL (at pH 7.4)[1] | Not available |
| logP (o/w) | 2.702 (estimated)[5] | 3.6 (Computed)[3] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to confirming the structure and understanding the electronic properties of this compound.
| Spectroscopic Data | This compound |
| ¹H NMR | Spectra available[6] |
| ¹³C NMR | Spectra available[6] |
| Mass Spectrometry (GC-MS) | Spectra available[6] |
| UV-Vis Spectroscopy | Spectra available[6] |
| Infrared (IR) Spectroscopy | Spectra available[6] |
Experimental Protocols
Detailed experimental validation is essential. The following sections outline standardized protocols for the synthesis, characterization, and evaluation of this compound and its derivatives.
The Suzuki-Miyaura coupling is a versatile method for synthesizing this compound.[7]
Materials:
-
2-Bromopyridine
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1 equivalent) and thiophene-2-boronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Objective: To determine the wavelength of maximum absorbance (λ_max) of the compound.
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.
-
Use a dual-beam UV-Vis spectrophotometer and fill a quartz cuvette with the pure solvent to serve as a blank reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the absorbance of the sample from 200 to 800 nm.
-
Identify the wavelength(s) at which maximum absorbance occurs.
Derivatives of this compound have shown potential as topoisomerase II inhibitors, a key mechanism for anticancer drugs.[7][8][9]
Objective: To assess the ability of the compound to inhibit the activity of human topoisomerase II.
Procedure:
-
Utilize a commercial Topoisomerase II drug screening kit.
-
Prepare a series of dilutions of the test compound (e.g., this compound derivative) in an appropriate solvent like DMSO.
-
In a microplate well, combine the supercoiled plasmid DNA substrate, human topoisomerase II enzyme, and the assay buffer provided in the kit.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., etoposide) and a negative control (solvent only).
-
Incubate the plate at 37 °C for the recommended time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is indicated by the persistence of the supercoiled DNA form compared to the relaxed form in the negative control.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a typical research workflow for novel compounds and the biological pathway relevant to some of its derivatives.
Caption: Experimental workflow for the validation of this compound properties.
Caption: Mechanism of Topoisomerase II inhibition by thienyl-pyridine derivatives.
References
- 1. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridine, 2,6-di-2-thienyl- | C13H9NS2 | CID 182228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3319-99-1 [chemicalbook.com]
- 5. 2-(2-thienyl) pyridine, 3319-99-1 [thegoodscentscompany.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | 3319-99-1 | Benchchem [benchchem.com]
- 8. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-(2-Thienyl)pyridine Quantification
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-(2-Thienyl)pyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs. All validation procedures are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following table summarizes representative performance data for the quantification of this compound by RP-HPLC, GC-FID, and UV-Vis Spectrophotometry.
| Validation Parameter | RP-HPLC Method | GC-FID Method | UV-Vis Spectrophotometry | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% | ≤ 2% |
| Limit of Detection (LOD) | ~5 ng/mL | ~20 ng/mL | ~0.2 µg/mL | Method Dependent |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~60 ng/mL | ~0.6 µg/mL | Method Dependent |
| Specificity | High (Separates from impurities) | High (Separates by volatility) | Low (Prone to interference) | Must be specific for analyte |
| Analysis Time | ~10 min per sample | ~15 min per sample | ~2 min per sample | - |
Cross-Validation Workflow
Cross-validation is a critical process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency of results across different methods or laboratories.[2][4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high resolution and sensitivity for the quantification of this compound and is ideal for purity testing and assay determination in complex mixtures.[5][6][7]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying volatile and thermally stable compounds like this compound. It is highly sensitive to hydrocarbons and provides excellent quantitative accuracy.[8][9][10]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (with a split ratio, e.g., 20:1).
-
Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. Concentrations should be prepared similarly to the HPLC method, ensuring they fall within the linear range of the detector.
-
Quantification: An external or internal standard method can be used. Create a calibration curve by plotting the peak area against concentration to determine the amount of this compound in the samples.
UV-Vis Spectrophotometry
This technique is a simple, rapid, and cost-effective method for quantifying compounds that absorb UV or visible light. It is best suited for relatively pure samples where interfering substances that absorb at the same wavelength are absent.[11][12]
-
Instrumentation: UV-Vis Spectrophotometer (scanning or fixed wavelength).
-
Solvent (Diluent): A UV-transparent solvent such as Ethanol or Methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the λmax. The expected λmax is around 256 nm.
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent. Prepare a set of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.
-
Quantification:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve, in accordance with Beer's Law.
-
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. measurlabs.com [measurlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. repligen.com [repligen.com]
Benchmarking the Catalytic Activity of 2-(2-Thienyl)pyridine Metal Complexes in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Metal complexes incorporating N-heterocyclic ligands have emerged as a versatile class of catalysts, with 2-(2-thienyl)pyridine standing out due to its unique electronic and steric properties. This bidentate ligand, featuring both a pyridine and a thiophene moiety, can form stable and catalytically active complexes with a variety of transition metals. This guide provides a comparative overview of the catalytic activity of palladium, nickel, and copper complexes of this compound and its derivatives in pivotal cross-coupling reactions. The data presented herein is compiled from the literature to offer a benchmark for researchers in selecting and developing optimal catalytic systems.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Catalyst Metal | Catalyst Complex/Precursor | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Nickel | [(dppf)Ni(cinnamyl)Cl] | 2-Thienyl boronic acid | 3-Chloropyridine | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | - | 0.5 | 84 | [1] |
| Palladium | Pd(dppf)Cl₂ | 2-Thiophene boronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 10 | 5-89 | [2] |
Note: The palladium-catalyzed reaction shown utilizes a different electrophile (pyridine-2-sulfonyl fluoride) and the resulting product is a 2-arylpyridine. This data is presented to give a general indication of palladium's catalytic activity in related transformations. Conditions for the palladium-catalyzed reaction were varied, leading to a wide range of reported yields.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of the this compound ligand and a general procedure for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound Ligand
The this compound ligand can be synthesized via several routes, including Suzuki-Miyaura or Stille coupling reactions. A common approach involves the palladium-catalyzed coupling of a thienylboronic acid with a halopyridine.[3]
Reactants:
-
2-Thienylboronic acid
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (solvent)
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst precursor, Pd(OAc)₂ (typically 1-3 mol%), along with the phosphine ligand, PPh₃ (typically 2-6 mol%).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed toluene and water (e.g., in a 4:1 ratio) are added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), or until reaction completion is indicated by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is based on the successful coupling of 2-thienyl boronic acid with 3-chloropyridine.[1]
Reactants:
-
2-Thienyl boronic acid
-
3-Chloropyridine
-
[(dppf)Ni(cinnamyl)Cl] (catalyst)
-
Potassium carbonate monohydrate (K₂CO₃·H₂O)
-
Acetonitrile (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with the nickel catalyst precursor, [(dppf)Ni(cinnamyl)Cl] (0.5 mol%).
-
2-Thienyl boronic acid (1.5 eq) and potassium carbonate monohydrate (2.0 eq) are added to the vial.
-
3-Chloropyridine (1.0 eq) and acetonitrile are then added.
-
The vial is sealed and the reaction mixture is stirred at 50 °C for the required duration.
-
Reaction progress can be monitored by GC-MS or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.
-
The resulting crude product is purified by flash chromatography to yield 3-(thien-2-yl)pyridine.
Visualizing the Workflow and Catalytic Cycle
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for synthesis and catalytic application.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Concluding Remarks
The catalytic activity of this compound metal complexes is a promising area of research with significant potential for the development of novel synthetic methodologies. This guide highlights the efficacy of nickel complexes in the Suzuki-Miyaura coupling of heteroaromatics and provides a framework for comparing their performance with other transition metal catalysts. While direct, side-by-side comparative data remains somewhat scarce in the literature, the information compiled here serves as a valuable starting point for researchers. Future work should focus on systematic benchmarking of these catalysts across a range of cross-coupling reactions to fully elucidate their structure-activity relationships and expand their application in complex molecule synthesis.
References
A Comparative Guide: In Vitro vs. In Silico Screening of 2-(2-Thienyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the screening of compound libraries to identify promising "hit" molecules is a critical initial step. For scaffolds of high medicinal interest, such as 2-(2-thienyl)pyridine and its derivatives, which are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents, efficient and effective screening methodologies are paramount.[1][2] This guide provides a comprehensive comparison of two primary screening paradigms—in vitro and in silico—as applied to this important class of heterocyclic compounds. We will delve into the experimental protocols, present comparative data, and visualize the intricate workflows involved in modern drug discovery.
At a Glance: In Vitro vs. In Silico Screening
| Feature | In Vitro Screening | In Silico Screening |
| Approach | Experimental, wet-lab based | Computational, computer-based |
| Throughput | High to ultra-high | Very high to ultra-high |
| Cost | Higher (reagents, cell lines, equipment) | Lower (software, computational resources) |
| Time | Slower (days to weeks) | Faster (hours to days) |
| Data Output | Biological activity (e.g., IC50, % inhibition) | Predicted binding affinity (e.g., docking score) |
| False Positives | Can occur due to compound promiscuity, assay interference | Common due to scoring function inaccuracies, protein flexibility issues |
| False Negatives | Can occur due to suboptimal assay conditions | Can occur if the correct binding mode is not identified |
| Primary Use | Validation of biological activity | Prioritization of compounds for experimental testing |
The Drug Discovery Workflow: An Integrated Approach
The relationship between in silico and in vitro screening is not one of mutual exclusion, but rather of synergistic collaboration. Computational methods are often employed at the outset to narrow down vast virtual libraries of compounds to a manageable number of promising candidates. These selected compounds are then synthesized and subjected to experimental in vitro testing to validate and quantify their biological activity.
Caption: A generalized workflow illustrating the interplay between in silico and in vitro screening in drug discovery.
In Vitro Screening: The Experimental Validation
In vitro (Latin for "in the glass") screening involves testing the biological effects of compounds on isolated cellular components or whole cells in a controlled laboratory setting. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[3] For this compound derivatives, a common in vitro assay is the MTT cytotoxicity assay, used to assess a compound's potential as an anticancer agent.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Caption: Workflow of a typical in vitro MTT cytotoxicity assay.
In Silico Screening: The Computational Approach
In silico (a term coined in 1989, referencing the silicon in computer chips) screening utilizes computer simulations to predict the interaction between a small molecule (ligand) and a biological target, typically a protein.[4] Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method can be used to screen vast virtual libraries of compounds against a protein target of interest, such as a kinase or a receptor implicated in a disease.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligands: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Binding Site Identification: The active site of the protein, where the natural substrate or inhibitor binds, is identified. This can be based on the location of a co-crystallized ligand or predicted using specialized software.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically place the ligand in the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.
-
Analysis of Results: The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The compounds are ranked based on their docking scores to prioritize them for further investigation.
Caption: Workflow of a typical in silico molecular docking study.
Comparative Performance Data
| Compound Class | In Silico Target & Docking Score (kcal/mol) | In Vitro Assay & IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine derivative 6i | Hsp90 (-7.8) | HSC3 cell line (10.8) | [6][7] |
| Thieno[2,3-c]pyridine derivative 6a | Hsp90 (-7.5) | HSC3 cell line (IC50 not determined, but showed high % inhibition) | [6][7] |
| Pyridine derivative 5m | Kinesin Eg5 (-9.52) | MCF-7 cell line (82 µg/mL) | [8] |
| Pyridine derivative 4r | Kinesin Eg5 (-7.67) | MCF-7 cell line (0.17 µg/mL) | [8] |
| 1,3,4-Thiadiazole-pyridine derivative 4h | EGFR Tyrosine Kinase (binding affinity not specified) | HTC-116 cell line (2.03) | [9] |
Note: Direct correlation between docking scores and IC50 values can be complex and is not always linear. Docking scores predict binding affinity to a specific target, while IC50 values from cytotoxicity assays reflect a compound's overall effect on cell viability, which can involve multiple mechanisms.
Conclusion
Both in vitro and in silico screening methods are indispensable tools in the discovery of new drugs based on the this compound scaffold. In silico approaches, particularly molecular docking, offer a rapid and cost-effective means to screen vast numbers of compounds and prioritize those with a higher likelihood of being active.[4][5] This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested in the laboratory.
In vitro screening, on the other hand, provides the essential experimental validation of a compound's biological activity in a physiological context.[4] Assays such as the MTT assay provide quantitative measures of a compound's potency (e.g., IC50), which are crucial for establishing structure-activity relationships and guiding lead optimization.
Ultimately, a synergistic approach that leverages the strengths of both methodologies is the most effective strategy. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of novel this compound derivatives with therapeutic potential.
References
- 1. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 2. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening | Sarafan ChEM-H [chemh.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of synthesized 2-(2-Thienyl)pyridine against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of 2-(2-Thienyl)pyridine against a commercially available reference standard. The purity of this important heterocyclic building block, crucial in medicinal chemistry and materials science, is assessed using state-of-the-art analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure objective evaluation and reproducibility.
Introduction
This compound is a key structural motif in numerous pharmacologically active compounds and functional materials. The purity of this precursor is paramount as impurities can lead to undesirable side products, altered biological activity, and inconsistent experimental results. This guide outlines a multi-pronged analytical approach to rigorously assess the purity of a synthesized batch of this compound, comparing it directly with a high-purity commercial reference standard. The methods employed are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Purity Analysis
The purity of the synthesized this compound was determined and compared against a commercial reference standard. The results from three independent analytical methods are summarized below.
Table 1: Purity Comparison of Synthesized vs. Reference this compound
| Analytical Method | Synthesized Batch Purity (%) | Reference Standard Purity (%) |
| GC-FID | 98.9 | >98.0 |
| HPLC-UV | 99.2 | >99.0 |
| qNMR | 99.1 | 99.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication of the purity assessment.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for separating and quantifying volatile and thermally stable compounds.
-
Instrumentation: Agilent 7890B GC system with FID detector.
-
Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: 1 mg/mL solution of this compound in methanol.
-
Quantification: Area percent normalization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile method for the separation, identification, and quantification of a wide range of compounds.
-
Instrumentation: Shimadzu LC-20AD HPLC system with SPD-M20A PDA detector.
-
Column: Phenomenex Kinetex® 5 µm C18 100 Å (150 x 4.6 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL solution of this compound in mobile phase.
-
Quantification: Area percent normalization based on the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.[1][2][3]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a 0.3 Hz line broadening exponential window function.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the doublet at ~8.6 ppm) and the singlet of maleic acid (~6.3 ppm).
-
-
Purity Calculation: The purity of the analyte was calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualized Workflows
To provide a clear overview of the logical flow of the purity assessment process, the following diagrams were generated using Graphviz.
Caption: Overall workflow for the purity assessment of this compound.
References
Safety Operating Guide
Safe Disposal of 2-(2-Thienyl)pyridine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(2-Thienyl)pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is an irritant to the eyes, skin, and respiratory system[1][2][3][4]. The toxicological properties of this substance have not been fully investigated[1][3]. Therefore, caution and appropriate personal protective equipment (PPE) are mandatory when handling this chemical.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][3].
-
Respiratory Protection: Use in a well-ventilated area. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed if necessary[1].
Handling and Storage:
-
Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation[1].
-
Avoid contact with eyes, skin, and clothing[1].
-
Wash hands thoroughly after handling[1].
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances[1][3].
Quantitative Safety Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Irritant | Warning | H335: May cause respiratory irritation[2][4] |
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, sealable, and compatible waste container[5].
-
The container should be clearly labeled as "Hazardous Waste" or "Dangerous Waste" and include the chemical name: "this compound"[5].
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill and Leak Cleanup:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ensure adequate ventilation[1].
-
Wearing the appropriate PPE, vacuum or sweep up the material[1].
-
Place the collected material into a suitable, labeled disposal container[1][3].
-
Avoid actions that generate dust[1].
-
Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.
3. Final Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[3].
-
Dispose of the waste container through an approved waste disposal plant[3]. Contact your institution's EHS office to arrange for pickup and disposal.
Disposal Process Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Always prioritize safety and adhere to all applicable regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for 2-(2-Thienyl)pyridine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-Thienyl)pyridine. The following procedures are compiled to ensure the safe management of this chemical in a laboratory setting.
Chemical Identifier:
| Name | This compound |
| Synonyms | 2-(Thiophen-2-yl)pyridine, 2-(2'-Thienyl)pyridine |
| CAS Number | 3319-99-1 |
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol |
Hazard Identification
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory tract irritation.[2][3] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[2][3]
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Appropriate protective gloves to prevent skin exposure.[2] A lab coat or other protective clothing should be worn to minimize skin contact.[2][3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant a respirator.[2] Use in a well-ventilated area or under a fume hood.[3][4] |
Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound.
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. Use local exhaust ventilation or a chemical fume hood to control airborne levels.[2]
-
Handling Procedures:
-
Storage Conditions:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2][3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[2][3] Wash clothing before reuse.[2] |
| Inhalation | Remove from exposure to fresh air immediately.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill Management and Disposal:
-
Spill Cleanup:
-
Disposal:
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
